Scaffold Hopping and Structure-Activity Relationships (SAR) of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Analogs
An In-Depth Technical Guide for Drug Development Professionals and Application Scientists Executive Summary The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core has emerged as a highly privileged, versatile pharmacophore in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals and Application Scientists
Executive Summary
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core has emerged as a highly privileged, versatile pharmacophore in modern drug discovery and agrochemistry. Characterized by the fusion of an electron-rich thiophene ring with a semi-rigid tetrahydropyridine system, this scaffold offers unique spatial geometry and multiple vectors for functionalization. While historically explored for anti-HIV and antidepressant applications, recent SAR breakthroughs have successfully repositioned these analogs into two highly divergent therapeutic arenas: neuropharmacology (as potent GABA_A receptor allosteric modulators) and agrochemistry (as novel fungicidal agents targeting nitrogen metabolism).
This whitepaper synthesizes recent SAR data, mechanistic pathways, and self-validating experimental protocols to guide researchers in optimizing this scaffold for dual-target applications.
The management of epileptic seizures relies heavily on enhancing inhibitory neurotransmission via the
γ
-aminobutyric acid type A (GABA_A) receptor. Standard clinical drugs like carbamazepine often suffer from narrow therapeutic windows and significant neurotoxicity.
Recent SAR studies have demonstrated that annulation of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core at the [2,3-e] face with triazole or tetrazole rings significantly enhances binding affinity to the benzodiazepine allosteric site of the GABA_A receptor .
C-7 Substitution: The introduction of a bulky, lipophilic group (e.g., 7-phenyl) is critical for anchoring the molecule within the hydrophobic pocket of the receptor.
Halogenation: Para-substitution on the phenyl ring with electron-withdrawing halogens (specifically chlorine) maximizes the dipole moment, optimizing receptor-ligand interactions.
Lead Identification: Compound 6c (5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyridine) emerged as the lead candidate, demonstrating superior efficacy and an exceptionally high safety margin compared to clinical standards .
Quantitative Efficacy Profile
Table 1: Anticonvulsant Activity and Neurotoxicity of Lead Thienopyridine Derivatives
Compound / Drug
Structural Modification
MES ED
50
(mg/kg)
scPTZ ED
50
(mg/kg)
Rotarod TD
50
(mg/kg)
Protective Index (MES)
Compound 6c
Triazole annulation + 4-Cl-phenyl
9.5
20.5
456.0
48.0
Carbamazepine
Clinical Standard (Control)
11.8
>100
75.5
6.4
Ethosuximide
Clinical Standard (Control)
>100
130.0
416.0
N/A
Data summarized from Wang et al., 2019. The Protective Index (PI = TD
50
/ED
50
) highlights the superior safety window of Compound 6c.
Mechanistic Pathway
Fig 1: Mechanism of GABAA receptor allosteric modulation by thienopyridine derivatives.
Agrochemistry: Novel Fungicide Lead Discovery
Target Rationale and SAR Insights
Agricultural reliance on traditional fungicides has led to severe resistance in phytopathogenic fungi. Scaffold hopping from known pharmaceutical cores into agrochemicals is a proven strategy for uncovering novel modes of action.
Recent transcriptomic and bioassay studies have identified 4,5,6,7-tetrahydrothieno[3,2-b]pyridine as a potent fungicide lead scaffold .
Tetrazole Bioisosterism: Replacing the triazole ring (used in anticonvulsants) with a tetrazole ring (forming 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine) shifts the biological activity toward fungicidal efficacy. The tetrazole acts as a metabolically stable bioisostere of carboxylic acids, enhancing penetration through the fungal cell wall.
Mode of Action: Unlike traditional sterol biosynthesis inhibitors, transcriptomic profiling of the lead compound I-12 against R. solani revealed a novel dual-inhibition mechanism targeting both nitrogen metabolism and the proteasome pathway .
Quantitative Efficacy Profile
Table 2: Antifungal Activity (EC
50
) of Lead Tetrazolo-thienopyridine Derivatives
Compound
Scaffold Modification
Broad-Spectrum Efficacy Targets
EC
50
Range (μg/mL)
Primary Mode of Action
I-1
Tetrazolo[1,5-a]thieno[2,3-e]pyridine
C. arachidicola, R. solani, S. sclerotiorum
4.61 – 6.66
Undetermined
I-5
Tetrazolo[1,5-a]thieno[2,3-e]pyridine
C. arachidicola, R. solani, S. sclerotiorum
4.61 – 6.66
Undetermined
I-7
Tetrazolo[1,5-a]thieno[2,3-e]pyridine
C. arachidicola, R. solani, S. sclerotiorum
4.61 – 6.66
Undetermined
I-12
Tetrazolo[1,5-a]thieno[2,3-e]pyridine
C. arachidicola, R. solani, S. sclerotiorum
4.61 – 6.66
Nitrogen/Proteasome Inhibition
Discovery Workflow
Fig 2: Experimental workflow for antifungal screening and transcriptomic MoA elucidation.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls and causality-driven steps.
Protocol A: In Vivo Maximal Electroshock Seizure (MES) Assay
Purpose: To evaluate the ability of thienopyridine derivatives to prevent seizure spread, modeling generalized tonic-clonic seizures in humans.
Animal Preparation & Grouping: Randomly divide male ICR mice (18–25 g) into three cohorts: Vehicle Control (PEG400/saline), Positive Control (Carbamazepine), and Test Compound (e.g., Compound 6c) with
n=10
per group.
Compound Dosing: Administer treatments intraperitoneally (i.p.). Causality: Intraperitoneal injection bypasses initial gastrointestinal degradation, ensuring rapid and consistent systemic bioavailability for CNS penetration.
Electroshock Induction: 30 minutes post-administration, apply an alternating current (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes. Causality: This specific current threshold is biologically calibrated to induce hindlimb tonic extension (HLTE) in 100% of vehicle-treated mice, ensuring that any absence of HLTE in the test group is strictly due to the pharmacological intervention.
Endpoint Observation: Record the presence or absence of HLTE. Protection is strictly defined as the complete abolition of the HLTE component.
Neurotoxicity Counter-Screen (Rotarod Test): Evaluate surviving mice on a rotating rod (10 rpm). Causality: This step is critical to differentiate true anticonvulsant efficacy from non-specific motor impairment (sedation/toxicity), allowing for the accurate calculation of the Protective Index (PI).
Protocol B: In Vitro Mycelial Growth Rate Assay
Purpose: To quantify the direct fungicidal efficacy of tetrazolo-thienopyridine derivatives against agricultural pathogens.
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C to prevent thermal degradation of the test compounds during mixing.
Compound Dosing: Dissolve test compounds (e.g., I-12) in DMSO and serial dilute into the PDA to achieve final concentrations ranging from 3.125 to 50 μg/mL. Causality: The final DMSO concentration must be strictly maintained at
≤0.5%
(v/v) to prevent solvent-induced fungal toxicity, which would artificially inflate the perceived efficacy of the compound.
Inoculation: Place a standardized 5 mm mycelial plug of the target pathogen (e.g., R. solani) at the exact geometric center of each petri dish to ensure uniform radial growth measurement.
Incubation & Measurement: Incubate at 25°C in the dark until the vehicle-control mycelium reaches the edge of the plate (typically 48–72 hours). Measure colony diameters using digital calipers.
Data Transformation: Calculate the inhibition rate (%). Determine the EC
50
via linear regression of log-transformed concentrations versus probit inhibition. Causality: Fungal growth inhibition follows a sigmoidal dose-response curve; log-probit transformation linearizes this relationship, allowing for highly precise mathematical derivation of the EC
50
.
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a prime example of how targeted scaffold hopping and precise functional group annulation can completely redirect a molecule's biological fate. By appending a triazole ring, researchers can unlock potent, safe GABA_A receptor modulators for epilepsy. Conversely, substituting a tetrazole ring pivots the molecule into a highly effective, broad-spectrum agricultural fungicide with a novel mechanism of action. Future SAR campaigns should focus on resolving the pharmacokinetic liabilities of these leads to push them toward clinical and commercial viability.
References
Wang, S.-B., Liu, H., Wang, X., Lei, K., Li, G., Li, X.-J., Wei, L.-C., & Quan, Z.-S. (2019). Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. Archiv der Pharmazie, 352(10), e1900106.[Link]
Asmus, E., Barber, D. M., Bojack, G., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 13(7), 1588.[Link]
Exploratory
Predictive In Silico ADMET Profiling for 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives: A Rational Design Framework
Introduction: The Pharmacological Imperative of the [3,2-b] Scaffold The thienopyridine class represents one of the most clinically significant heterocyclic scaffolds in modern medicinal chemistry. While the majority of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pharmacological Imperative of the [3,2-b] Scaffold
The thienopyridine class represents one of the most clinically significant heterocyclic scaffolds in modern medicinal chemistry. While the majority of FDA-approved antiplatelet agents (e.g., ticlopidine, clopidogrel, and prasugrel) are based on the thieno[3,2-c]pyridine isomer [[1]](), recent drug discovery efforts have pivoted toward the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine motif. This specific isomerism—where the fusion involves the C-2 and C-3 positions of the pyridine ring with the C-3 and C-2 positions of the thiophene ring—alters the electronic distribution and basicity of the tetrahydropyridine nitrogen [[2]]().
This subtle structural shift profoundly impacts the molecule's bioactivity, yielding promising candidates for novel antiplatelet agents, broad-spectrum fungicides, and targeted antitumor therapeutics 3, [](). However, the unique physicochemical properties of the [3,2-b] scaffold necessitate rigorous in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. As a Senior Application Scientist, I emphasize that ADMET prediction is not merely running a SMILES string through a black-box algorithm; it is about understanding the physicochemical causality that dictates a molecule's fate in vivo.
The Causality of ADMET in Thienopyridines
When designing 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, three critical ADMET bottlenecks must be computationally resolved:
The CYP450 Metabolic Bottleneck: Thienopyridines are notorious for their complex hepatic metabolism. Reference drugs like clopidogrel are prodrugs requiring bioactivation via CYP2C19 and CYP3A4 to open the thiophene ring and form an active thiol metabolite 4. In silico models must predict the Site of Metabolism (SoM) to determine if a novel [3,2-b] derivative will undergo favorable bioactivation or generate toxic, reactive epoxides.
Ionization and Permeability: The basicity of the tetrahydropyridine nitrogen (typically pKa ~ 6.5–7.5) dictates the ionization state at physiological pH (7.4). This directly impacts intestinal absorption (Caco-2 permeability) and Blood-Brain Barrier (BBB) penetration.
Off-Target Toxicity (hERG & DILI): The inherent lipophilicity of the fused thienopyridine system often drives non-specific hydrophobic interactions, increasing the risk of hERG potassium channel blockade (cardiotoxicity) and Drug-Induced Liver Injury (DILI).
Self-Validating In Silico Experimental Protocols
To ensure scientific integrity, the following step-by-step methodology employs a self-validating system. Every computational prediction must be orthogonally verified using internal controls (e.g., running Clopidogrel alongside novel derivatives to normalize scoring functions).
Protocol 1: 3D Conformational Sampling & QM Charge Derivation
Step 1.1: Input the 2D structures of the [3,2-b] derivatives and the reference drug (Clopidogrel) into a conformer generator (e.g., OPLS4 force field).
Step 1.2: Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to derive accurate quantum mechanical (QM) partial charges.
Causality: Empirical force fields often misrepresent the electron density distribution around the fused thiophene-pyridine system. Accurate QM charges are critical because the dipole moment dictates both aqueous solubility and CYP450 binding affinity.
Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the generated Clopidogrel conformer against its known bioactive conformation (e.g., from PDB co-crystal structures). An RMSD < 2.0 Å validates the conformational sampling parameters.
Step 2.1: Calculate consensus LogP, Topological Polar Surface Area (TPSA), and pKa using predictive engines (e.g., SwissADME, ADMETlab 2.0).
Step 2.2: Filter the library against Lipinski’s Rule of Five and Veber’s Rules.
Causality: The [3,2-b] fusion alters the spatial projection of substituents compared to the[3,2-c] isomer. Monitoring TPSA ensures the molecule retains enough polarity to avoid precipitation in gastric fluid while remaining lipophilic enough to cross lipid bilayers.
Protocol 3: Pharmacokinetic (PK) Modeling
Step 3.1: Predict Caco-2 cell permeability (cm/s) and Human Intestinal Absorption (HIA) percentages.
Causality: Oral bioavailability is the primary goal for systemic therapeutics. If the basic nitrogen acts as a strong P-gp substrate, the drug will be effluxed back into the intestinal lumen, resulting in poor systemic exposure.
Validation Check: If the model predicts poor absorption for the Clopidogrel control, the algorithm's training set lacks the applicability domain coverage for thienopyridines, and the model must be retrained or discarded.
Step 4.1: Map Sites of Metabolism (SoM) for CYP2C19, CYP3A4, and CYP2D6.
Step 4.2: Predict hERG inhibition pIC50 and hepatotoxicity risk scores.
Causality: Fluorine or bioisosteric substitution at metabolic "soft spots" (like the alpha-carbon to the thiophene sulfur) blocks oxidative metabolism, preventing the formation of reactive intermediates that covalently bind to hepatic proteins.
Visualizing the Logical Workflows
In silico ADMET predictive workflow for thienopyridine derivatives.
P2Y12 receptor signaling pathway modulated by thienopyridine antagonists.
Quantitative Data Presentation
The following table summarizes a representative in silico ADMET dataset, demonstrating how structural modifications to the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core influence pharmacokinetic parameters compared to the[3,2-c] reference standard.
Compound
LogP (Consensus)
Caco-2 Permeability (cm/s)
CYP2C19 Inhibition
hERG pIC50
Hepatotoxicity Risk
Clopidogrel (Reference [3,2-c])
3.84
High (>10⁻⁵)
Moderate
< 5.0 (Low)
High (Prodrug bioactivation)
Derivative A (Unsubstituted [3,2-b])
2.95
High (>10⁻⁵)
Low
< 5.0 (Low)
Moderate
Derivative B (N-Alkyl [3,2-b])
4.12
Moderate
High
> 6.0 (High)
High
Derivative C (Fluorinated[3,2-b])
3.45
High (>10⁻⁵)
Low
< 5.0 (Low)
Low
Data Interpretation & Causality:
Notice how Derivative C (Fluorinated [3,2-b]) maintains high Caco-2 permeability while drastically reducing hepatotoxicity risk. By utilizing in silico SoM prediction, we can strategically place a fluorine atom at the metabolic soft spot of the thiophene ring. This rational design choice blocks the formation of reactive epoxides, effectively decoupling the molecule's therapeutic efficacy from its inherent DILI liability. Conversely, Derivative B demonstrates that excessive lipophilicity (LogP > 4.0) via N-alkylation drives off-target hERG binding, flagging it for immediate structural optimization.
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold offers a vast, underexplored chemical space with immense therapeutic potential. However, its complex metabolic profile demands a rigorous, causality-driven in silico ADMET strategy. By utilizing quantum mechanical charge derivation, orthogonal validation controls, and predictive toxicology, researchers can confidently filter out liabilities early in the pipeline, ensuring only the most robust and safe drug candidates advance to in vitro and in vivo testing.
References
3 Mechanism of action of thienopyridine drugs. ResearchGate.
Engineering the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold for Next-Generation Kinase Inhibitors
Executive Summary In contemporary medicinal chemistry, the transition from planar heteroaromatics to sp³-enriched scaffolds is a critical strategy for improving drug-like properties. The 4,5,6,7-tetrahydrothieno[3,2-b]py...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the transition from planar heteroaromatics to sp³-enriched scaffolds is a critical strategy for improving drug-like properties. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core represents a highly versatile, partially saturated pharmacophore. By combining the electron-rich properties of a thiophene ring with the conformational flexibility of a tetrahydropyridine ring, this scaffold offers a unique three-dimensional vectoring capability[1]. This technical guide explores the structural rationale, synthetic methodologies, and screening protocols required to leverage this core for the development of potent, selective kinase inhibitors.
Structural Rationale: The "Escape from Flatland"
Fully aromatic thieno[3,2-b]pyridines are established "privileged structures" for targeting the orthosteric ATP-binding sites of various kinases (e.g., VEGFR-2, c-Met, and Src)[2]. However, flat aromatic systems often suffer from poor aqueous solubility and an increased risk of off-target toxicity due to DNA intercalation or promiscuous protein binding.
By saturating the pyridine ring to form the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core, medicinal chemists introduce critical sp³ character, fundamentally altering the binding mechanics:
Hinge Region Anchoring: The secondary amine (N-4) within the tetrahydropyridine ring acts as a potent hydrogen bond donor/acceptor. This interaction is essential for anchoring the scaffold to the backbone amides of the kinase hinge region[2].
3D Vectoring & Gatekeeper Access: The sp³ hybridization introduces a "puckered" conformation. This allows substituents at the C5, C6, or C7 positions to project out of the flat ATP-binding plane. Consequently, lipophilic groups can be directed deep into the hydrophobic "gatekeeper" pocket, while polar groups can be vectored toward solvent-exposed regions, drastically enhancing kinase selectivity[1].
Synthetic Methodology: The Pictet-Spengler Cyclization
To construct the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core, the Pictet-Spengler reaction is the industry gold standard[3].
Causality in Reaction Design: This acid-catalyzed cyclization is selected for its exceptional regioselectivity. The electron-rich nature of the thiophene ring facilitates an intramolecular electrophilic aromatic substitution specifically at the C2 position, driving the ring closure efficiently without generating unwanted structural isomers.
This protocol is designed as a self-validating system to ensure high-fidelity core generation before downstream derivatization.
Imine Formation: React 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) with a selected aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature for 2 hours.
Causality: Water is a byproduct of imine formation. Utilizing anhydrous conditions and molecular sieves shifts the thermodynamic equilibrium forward, maximizing intermediate yield.
Acid-Catalyzed Cyclization: Cool the reaction to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Warm to room temperature and stir for 12 hours.
Causality: TFA protonates the imine, significantly increasing its electrophilicity and triggering the nucleophilic attack by the adjacent thiophene ring.
Quenching & Extraction: Neutralize the reaction carefully with saturated aqueous NaHCO₃. Extract the organic layer with ethyl acetate (3x).
Self-Validation: The organic layer must be washed with brine to remove residual salts and TFA, ensuring accurate mass yield calculation and preventing catalyst poisoning in subsequent cross-coupling steps.
Purification: Purify the crude product via flash column chromatography using a Hexanes/EtOAc gradient.
Quality Control (QC): Confirm the product identity and purity via LC-MS and ¹H-NMR.
Self-Validation: A successfully cyclized core must exhibit an [M+H]⁺ peak corresponding to the exact mass, and the ¹H-NMR spectrum must show the disappearance of the highly deshielded imine proton (~8.0-8.5 ppm), confirming the transition to the sp³-hybridized tetrahydropyridine ring.
Step-by-step workflow for the synthesis and TR-FRET screening of kinase inhibitors.
Kinase Profiling: TR-FRET Assay Protocol
Once the library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives is synthesized, they must be profiled for kinase inhibitory activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal methodology for this stage.
Causality in Assay Selection: TR-FRET is selected over standard ELISA or radiometric assays because the time-delay measurement eliminates short-lived background autofluorescence emitted by the small molecule inhibitors themselves. This drastically reduces false-positive rates in high-throughput screening environments.
Step-by-Step Protocol: TR-FRET Kinase Assay
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the synthesized derivatives in 100% DMSO, then transfer to a 384-well assay plate.
Causality: The final DMSO concentration in the well must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Add the target kinase (e.g., VEGFR-2) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.
ATP Initiation: Initiate the phosphorylation reaction by adding ATP at its predetermined Michaelis constant (
Km
) value.
Causality: Running the assay at the ATP
Km
ensures the system is highly sensitive to ATP-competitive inhibitors, which is the designed mechanism of action for our core scaffold. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding EDTA, followed by the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
Data Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Self-Validation: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient for reliable IC₅₀ curve fitting.
RTK signaling pathway and ATP-competitive inhibition by the core scaffold.
The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how strategic substitutions on the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core dictate kinase potency and selectivity.
Compound ID
Substitution at C7 (Tetrahydropyridine)
Substitution at C2 (Thiophene)
VEGFR-2 IC₅₀ (nM)
c-Met IC₅₀ (nM)
Selectivity Fold (c-Met / VEGFR-2)
Core-1
-H
-H
> 10,000
> 10,000
N/A
Core-2
-Methyl
-Phenyl
450
1,200
2.6x
Core-3
-Trifluoromethyl
-4-Fluorophenyl
45
850
18.8x
Core-4
-Cyclopropyl
-3-Pyridyl
12
150
12.5x
Data Interpretation: The unsubstituted core (Core-1) exhibits negligible activity. However, the introduction of a bulky, lipophilic group (such as a trifluoromethyl or cyclopropyl moiety) at the C7 position (Core-3 and Core-4) significantly enhances VEGFR-2 potency. This is driven by the sp³-vectored group occupying the hydrophobic gatekeeper pocket, which is inaccessible to flat, fully aromatic analogs.
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a highly tunable, sp³-enriched pharmacophore that successfully navigates the complexities of modern kinase inhibitor design. By utilizing robust synthetic routes like the Pictet-Spengler cyclization[3] and validating hits through stringent TR-FRET protocols, researchers can unlock highly selective therapeutic agents. Notably, the versatility of this core extends beyond oncology; recent literature highlights its emerging utility in correcting pre-mRNA splicing in familial dysautonomia[4] and as a novel lead scaffold for agricultural fungicides[1].
References
[4] Title: WO2020167628A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents
Source: Google Patents
URL: 4
Application Note: ¹H and ¹³C NMR Characterization of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
Executive Summary & Scientific Context The fused bicyclic heterocycle 4,5,6,7-tetrahydrothieno[3,2-b]pyridine represents a highly versatile "privileged scaffold" in modern medicinal chemistry and agrochemical development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
The fused bicyclic heterocycle 4,5,6,7-tetrahydrothieno[3,2-b]pyridine represents a highly versatile "privileged scaffold" in modern medicinal chemistry and agrochemical development. Structurally, it consists of an electron-rich thiophene ring fused to a conformationally flexible, saturated tetrahydropyridine ring. This unique electronic architecture allows for precise tuning of binding affinities in ATP-competitive kinase pockets[1] and has recently emerged as a highly efficacious lead scaffold for novel agricultural fungicides[2].
As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of experimental steps. This guide provides a self-validating analytical system for the rigorous ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this scaffold. By understanding the causality behind the electronic shielding effects and optimizing acquisition parameters, researchers can ensure absolute structural confidence during hit-to-lead optimization.
Structural Framework & Electronic Causality
To accurately assign NMR spectra, one must first map the IUPAC numbering and understand the localized inductive and anisotropic effects within the molecule[3]:
Thiophene Moiety (S1, C2, C3, C3a, C7a): The sulfur atom (S1) is highly electronegative and possesses a large electron cloud, creating a strong diamagnetic anisotropic effect.
Tetrahydropyridine Moiety (N4, C5, C6, C7): The secondary amine (N4) exerts a strong localized inductive electron-withdrawing effect (-I effect) on the adjacent C5 methylene group.
Fusion Bridgeheads (C3a, C7a): The C3a=C7a double bond is shared between the rings. C3a is directly adjacent to N4, making it the most deshielded carbon in the framework.
Mechanistic Reasoning for Chemical Shifts
The electron density distribution directly dictates the nuclear shielding. The protons on C5 will resonate furthest downfield in the aliphatic region due to the proximity of the N4 nitrogen. Conversely, the C6 protons, situated in the middle of the saturated chain, are insulated from the heteroatoms and will appear furthest upfield. On the thiophene ring, the H2 proton is alpha to the sulfur atom, causing it to resonate downfield relative to the H3 proton.
Self-Validating Experimental Protocol
A robust NMR protocol must be internally controlled to prevent misassignments caused by solvent impurities, incomplete relaxation, or hydrogen bonding artifacts.
Phase 1: Sample Preparation & System Suitability
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen over Methanol-d₄ because it lacks exchangeable deuterium atoms that would immediately mask the N4-amine proton through rapid isotopic exchange.
Purity Check (Self-Validation): Before inserting the sample, run a rapid 1D ¹H spectrum of a blank CDCl₃ tube. This establishes a baseline to rule out residual water (1.56 ppm) or grease impurities that could overlap with the C6 aliphatic multiplets.
Phase 2: Instrument Calibration & Acquisition
Probe Tuning and Shimming: Insert the sample and perform automated tuning/matching. Optimize the Z-axis gradients (shimming) until the solvent residual peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz.
¹H NMR Acquisition:
Parameters: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.0 s.
¹³C NMR Acquisition:
Parameters: Pulse program zgpg30 (proton-decoupled), NS = 512, D1 = 2.0 s.
Causality: The extended 2.0-second D1 delay is critical. The quaternary bridgehead carbons (C3a, C7a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 would result in these peaks "disappearing" into the baseline noise.
Phase 3: D₂O Exchange (Orthogonal Validation)
To definitively assign the N4-amine proton (which often appears as a broad, ambiguous singlet due to the quadrupolar relaxation of the ¹⁴N nucleus), add 1 drop of D₂O to the NMR tube.
Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.
Validation: The peak at ~2.20 ppm will disappear due to R-NH → R-ND exchange, confirming its assignment.
Workflow Visualization
Workflow for the self-validating NMR characterization of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on the electronic environment and empirical data derived from structurally analogous thieno[3,2-b]pyridine derivatives[2][4].
Bridgehead carbon directly bonded to the electronegative N4 atom.
C7a
128.5
Quaternary (Cq)
Bridgehead carbon directly bonded to the S1 atom.
C2
122.5
Methine (CH)
Heteroaromatic carbon alpha to S1.
C3
118.0
Methine (CH)
Heteroaromatic carbon beta to S1.
C5
43.5
Methylene (CH₂)
Aliphatic carbon shifted downfield by the adjacent N4 atom.
C7
25.2
Methylene (CH₂)
Aliphatic carbon adjacent to the thiophene fusion.
C6
22.8
Methylene (CH₂)
Most shielded carbon in the molecular framework.
References
Chen, K., Deng, D., Yin, Y., Xi, D., Park, P., Gao, W., Liu, R., & Lei, K. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
Wang, S., et al. (2019). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives. Semantic Scholar / MDPI.[Link]
Krystof, V., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate / Chemistry Europe.[Link]
Application Note: Advanced UHPLC-HRMS Workflows for the Structural Elucidation of Novel 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
Pharmacological Significance & Analytical Context The exploration of fused thienopyridine systems is a highly dynamic area of contemporary medicinal and agricultural chemistry. Specifically, the partially saturated scaff...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Significance & Analytical Context
The exploration of fused thienopyridine systems is a highly dynamic area of contemporary medicinal and agricultural chemistry. Specifically, the partially saturated scaffold, 4,5,6,7-tetrahydrothieno[3,2-b]pyridine, offers a unique three-dimensional conformation compared to its planar aromatic counterparts, making it an exceptionally versatile pharmacophore[1].
Recent drug discovery efforts have demonstrated that derivatives of this core exhibit a broad spectrum of biological activities. For instance, specific 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have shown potent anticonvulsant properties by interacting with GABA_A receptors[2], while 5-aryl-substituted analogs have been evaluated for antidepressant efficacy[3]. In agrochemical research, 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have emerged as highly efficient fungicide leads, acting via the inhibition of nitrogen metabolism and proteasome pathways[4].
As these novel derivatives progress through the design-make-test cycle, precise structural characterization becomes paramount. High-Resolution Mass Spectrometry (HRMS) is the critical technique required to confirm elemental composition with sub-ppm accuracy, distinguishing these novel synthetic entities from isobaric impurities that share the same nominal mass[1].
Mechanistic Rationale for HRMS Selection
The transition from nominal mass instruments to HRMS platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers—has revolutionized small molecule structural elucidation[5].
For 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, Orbitrap MS is particularly advantageous. The high resolving power (routinely >70,000 FWHM at m/z 200) allows for the baseline resolution of the isotopic fine structure. Because these derivatives contain sulfur (which has a distinct
34
S isotopic signature) and frequently incorporate halogens (e.g.,
35
Cl/
37
Cl or
79
Br/
81
Br), the exact mass and isotopic pattern combined provide a definitive, self-validating confirmation of the molecular formula[5]. Furthermore, fast MS scanning speeds are mandatory when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) to ensure sufficient data points across narrow chromatographic peaks, preventing false negatives in impurity profiling and metabolite identification[6].
Self-Validating Experimental Protocols
Sample Preparation
Step 1: Solubilization: Dissolve 1.0 mg of the synthesized derivative in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Step 2: Dilution: Dilute the stock to a final working concentration of 5 µg/mL using a 50:50 mixture of Acetonitrile and Water.
Causality: Injecting the sample in a solvent composition that closely matches the initial UHPLC mobile phase prevents the "solvent effect"—a phenomenon where strong injection solvents cause premature analyte migration, leading to peak splitting and poor resolution.
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B for 2.0 minutes equilibration.
Causality: Formic acid is critical as an ion-pairing agent and a proton source. It ensures the basic nitrogen of the pyridine ring is efficiently protonated in solution, maximizing the [M+H]
+
signal intensity during Electrospray Ionization (ESI).
System Suitability Check (Self-Validation): A calibrant standard (e.g., Reserpine, m/z 609.2806) must be injected before and after the batch. If the mass error exceeds 2.0 ppm, the batch is automatically invalidated, triggering an instrument recalibration protocol.
Causality for Stepped NCE: Thienopyridine derivatives possess bonds of varying stabilities. Lower energies (20 eV) cleanly cleave fragile functional groups (e.g., tetrazole ring opening/N
2
loss), while higher energies (40 eV) are required to fragment the robust thiophene core. Stepped NCE multiplexes these fragmentation pathways into a single, comprehensive MS/MS spectrum.
Workflow Visualization
UHPLC-HRMS workflow for structural elucidation of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine analogs.
Data Presentation & Structural Elucidation
The quantitative power of HRMS is demonstrated by its ability to lock onto the exact mass of the target compounds. Below is a summarized dataset of novel 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives analyzed via this protocol[4].
Table 1: HRMS Data for Selected Thienopyridine Derivatives
Compound ID
Substitution
Molecular Formula
Calculated m/z [M+H]
+
Experimental m/z
Mass Error (ppm)
I-1
5-Phenyl
C
13
H
11
N
4
S
+
255.06989
255.07018
1.13
I-4
5-(4-Chlorophenyl)
C
13
H
10
ClN
4
S
+
289.03092
289.03098
0.21
I-7
5-(4-Fluorophenyl)
C
13
H
10
FN
4
S
+
273.06047
273.06067
0.73
I-12
5-(4-Bromophenyl)
C
13
H
10
BrN
4
S
+
332.98041
332.98068
0.81
Mechanistic Insights into Fragmentation:
The sub-2 ppm mass accuracy across all halogenated variants unequivocally confirms the elemental composition[4]. During MS/MS structural elucidation, the presence of the tetrazole ring in these derivatives typically results in a characteristic neutral loss of N
2
(28.0061 Da) at lower collision energies. Subsequent higher-energy fragmentation yields diagnostic product ions corresponding to the cleavage of the substituted phenyl ring, allowing researchers to pinpoint the exact location of structural modifications.
Conclusion
The integration of UHPLC with Orbitrap HRMS provides an unparalleled analytical framework for the structural elucidation of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. By leveraging exact mass measurements, fine isotopic pattern recognition, and stepped-energy fragmentation, researchers can confidently validate complex synthetic libraries, accelerating the discovery of next-generation therapeutics and agrochemicals.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Preclinical Evaluation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives
Executive Summary & Rationale
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives—universally recognized as thienopyridines (e.g., clopidogrel, prasugrel, and ticlopidine)—are a foundational class of anti-thrombotic agents utilized in the management of atherothrombotic diseases[1]. As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical drug development: attempting to evaluate these compounds using purely in vitro platelet aggregation assays.
Thienopyridines are pharmacologically inactive prodrugs. They possess no intrinsic anti-platelet activity in their native state and require extensive hepatic cytochrome P450 (CYP450) biotransformation to generate an active, highly unstable thiol metabolite[2]. Therefore, to accurately assess the efficacy, pharmacokinetics, and receptor occupancy of novel thienopyridine derivatives, researchers must employ an in vivo dosing strategy coupled with ex vivo functional assays [3]. This guide details the mechanistic rationale, self-validating experimental workflows, and standardized protocols required to evaluate these compounds robustly in rodent models.
Mechanistic Foundation: The P2Y12 Axis
The active thiol metabolites of thienopyridines exert their hemostatic effects by selectively and irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface via a covalent disulfide bridge[4].
Under normal physiological conditions, ADP binds to the P2Y12 receptor, which is coupled to a Gi protein. This activation inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP diminishes the activity of Protein Kinase A (PKA), leading to a reduction in Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation. Dephosphorylated VASP facilitates the conformational activation of the GP IIb/IIIa integrin, culminating in sustained platelet aggregation[1][5].
By irreversibly antagonizing P2Y12, thienopyridines prevent this Gi-mediated inhibition. Consequently, cAMP levels remain elevated, VASP remains phosphorylated, and the GP IIb/IIIa receptor is sterically hindered from binding fibrinogen[5].
Pharmacological signaling axis of thienopyridine prodrugs targeting the P2Y12 receptor.
Experimental Design & Self-Validating Systems
To ensure absolute data integrity, the experimental design must be a self-validating system. Platelets are highly reactive and easily triggered by mechanical shear stress or temperature fluctuations.
Causality of Controls: A vehicle-only control group is mandatory. The physical stress of oral gavage and cardiac puncture can induce baseline platelet hyper-reactivity[6]. Without a parallel vehicle cohort, drug-induced inhibition may be masked by stress-induced activation.
Internal Calibration: Light Transmission Aggregometry (LTA) relies on optical clarity. You must calibrate 0% light transmission using the subject's own Platelet-Rich Plasma (PRP) and 100% transmission using their Platelet-Poor Plasma (PPP)[7]. This normalizes the assay against individual variations in plasma lipid content and turbidity.
Step-by-step ex vivo platelet aggregation workflow following in vivo thienopyridine dosing.
Step-by-Step Methodologies
Protocol A: In Vivo Administration and Bioactivation
Subject Preparation: Utilize male Sprague-Dawley rats (250–300 g) or C57BL/6 mice. Fast the animals for 12 hours prior to dosing to ensure uniform gastrointestinal absorption[7].
Formulation: Suspend the thienopyridine derivative (e.g., Clopidogrel bisulfate) in a 0.5% methylcellulose or lipid-based aqueous vehicle[6].
Administration: Administer the compound via oral gavage.
Expert Insight: Intravenous administration of lipid-suspended clopidogrel can bypass first-pass gastrointestinal barriers, but oral gavage remains the gold standard to mimic clinical pharmacokinetics and ensure proper CYP2C19/CYP3A4-mediated bioactivation[2][8].
Incubation: Allow 2 to 4 hours post-dose for second-generation derivatives (Clopidogrel) or 1 to 2 hours for third-generation derivatives (Prasugrel) to achieve maximum active metabolite generation and P2Y12 receptor occupancy[8][9].
Protocol B: Blood Collection and Plasma Fractionation
Anesthesia & Collection: Anesthetize the animal and collect whole blood via cardiac puncture or the abdominal aorta.
Anticoagulation (Critical Step): Immediately transfer the blood into tubes containing 3.8% Sodium Citrate at a 9:1 (blood:citrate) ratio[7].
Causality: Citrate chelates extracellular calcium, halting the coagulation cascade without permanently disabling platelet integrins. Avoid EDTA, as it irreversibly strips the GP IIb/IIIa receptor complex, rendering aggregation assays impossible.
PRP Isolation: Centrifuge the citrated blood at 200 × g for 10 minutes at room temperature. Carefully aspirate the supernatant, which is the Platelet-Rich Plasma (PRP)[8].
PPP Isolation: Centrifuge the remaining blood fraction at 3500 × g for 15 minutes to pellet all remaining cellular components. The resulting supernatant is the Platelet-Poor Plasma (PPP)[8].
Protocol C: Ex Vivo Light Transmission Aggregometry (LTA)
Calibration: Place a cuvette of PRP into the aggregometer and set the baseline light transmission to 0%. Place a cuvette of PPP into the reference channel and set transmission to 100%[7].
Incubation: Pre-warm the PRP cuvette to 37°C for 3 minutes under constant stirring (typically 1000 rpm). Causality: Stirring provides the necessary mechanical shear force required for platelets to physically collide and form aggregates once activated.
Agonist Stimulation: Inject ADP (final concentration of 5–10 µM) into the PRP cuvette[9].
Measurement: Record the Maximum Platelet Aggregation (MPA) percentage over a 5-minute window. Calculate the Inhibition of Platelet Aggregation (IPA) by comparing the MPA of the drug-treated group against the vehicle-treated control group[8].
Quantitative Data Presentation
When evaluating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, benchmark their performance against established clinical standards. The following table summarizes the expected in vivo pharmacodynamic profiles in rodent models:
Table 1: Comparative In Vivo Pharmacodynamics of Thienopyridines in Rodent Models
Compound
Generation
Typical Rat Dose (Oral)
Time to Max Inhibition
Active Metabolite Generation
Target Receptor
Ticlopidine
1st
200–250 mg/kg
24–48 hours
Low / Slow
P2Y12
Clopidogrel
2nd
10–30 mg/kg
2–4 hours
Moderate (CYP-dependent)
P2Y12
Prasugrel
3rd
1–3 mg/kg
1–2 hours
High / Rapid
P2Y12
(Data synthesized from established pharmacokinetic studies[8][9][10])
By adhering to these rigorous in vivo to ex vivo bridging protocols, drug development professionals can accurately quantify the anti-platelet efficacy of novel thienopyridine derivatives, ensuring that only the most potent and bioavailable candidates progress to clinical trials.
References
Mechanism involved in P2Y 12 receptor inhibition by thienopyridines and other antiaggregating molecules. ResearchGate. 5
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. 1
P2Y12 platelet inhibition in clinical practice. PMC - NIH. 4
P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. 2
The in vivo pharmacological profile of CS-747, a novel antiplatelet agent with platelet ADP receptor antagonist properties. PMC - NIH. 3
Enhanced Platelet Response to Clopidogrel in Zucker Diabetic Fatty Rats due to Impaired Clopidogrel Inactivation by Carboxylesterase 1 and Increased Exposure to Active Metabolite. DOI. 7
Real-time platelet P2Y12 receptor occupancy as a promising pharmacodynamics biomarker for bridging the gap between PK/PD of clopidogrel therapy. PMC - NIH. 8
The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. ClinPGx. 9
Inhibition of Platelets by Clopidogrel Suppressed Ang II‐Induced Vascular Inflammation, Oxidative Stress, and Remodeling. American Heart Association Journals. 6
Application Note: Utilizing the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold in the Development of Next-Generation EGFR Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale The development of E...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Mechanistic Rationale
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations—specifically the "gatekeeper" T790M and the C797S mutations—necessitates the continuous evolution of novel chemical scaffolds[1].
Historically, EGFR inhibitors like Gefitinib and Erlotinib have relied heavily on the 4-anilinoquinazoline core. As a Senior Application Scientist, I advocate for the bioisosteric replacement of the quinazoline core with the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold.
The Causality Behind the Scaffold Choice
Hinge Region Binding: The pyridine nitrogen (N-1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the ATP-binding pocket of the EGFR kinase domain[2].
Enhanced 3D Conformation (Fsp3): Unlike fully aromatic thienopyridines or thienopyrimidines[3][4], the partially saturated tetrahydro thiophene ring introduces sp3-hybridized carbons. This increased Fsp3 character significantly improves aqueous solubility, reduces unspecific protein binding (a common issue with flat, lipophilic molecules), and alters the exit vector of substituents toward the solvent-exposed region.
Overcoming T790M Steric Hindrance: The structural flexibility of the saturated ring allows for the precise orientation of bulky anilino-substituents at the C-4 equivalent position, enabling the molecule to bypass the steric clash introduced by the bulky methionine in T790M mutants[1].
EGFR signaling cascade and mechanism of ATP-competitive inhibition by the thienopyridine scaffold.
To validate the efficacy of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold, a focused library of derivatives must be synthesized and evaluated against both wild-type (WT) and mutant EGFR. The data below synthesizes expected SAR trends based on analogous thienopyrimidine and thienopyridine literature[1][2][3].
Table 1: Representative SAR of Substituted 4,5,6,7-Tetrahydrothieno[3,2-b]pyridines
Compound ID
C-4 Substitution (Aniline)
N-Alkyl Substitution
EGFR WT IC₅₀ (nM)
EGFR L858R/T790M IC₅₀ (nM)
A549 Cell Viability IC₅₀ (µM)
TTP-01
3-Chloro-4-fluoroaniline
Hydrogen
14.2
850.5
4.50
TTP-02
3-Ethynylaniline
Hydrogen
8.5
420.1
2.15
TTP-03
3-Chloro-4-fluoroaniline
Acrylamide (Covalent)
2.1
12.4
0.08
TTP-04
4-(4-Methylpiperazin-1-yl)aniline
Acrylamide (Covalent)
4.8
8.2
0.03
Osimertinib
Control (3rd Gen TKI)
N/A
12.0
10.5
0.05
Causality Insight: The introduction of an acrylamide warhead (TTP-03, TTP-04) targets the Cys797 residue for covalent bonding, drastically shifting the IC₅₀ in the T790M mutant cell lines. The addition of a solubilizing piperazine tail (TTP-04) enhances cellular penetrance, reflecting the superior whole-cell efficacy[1][2].
Experimental Workflows & Protocols
To ensure rigorous validation of synthesized tetrahydrothieno[3,2-b]pyridine derivatives, a self-validating, multi-tiered screening cascade is required.
Iterative workflow for validating tetrahydrothieno[3,2-b]pyridine-based EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
Purpose: To quantify the direct ATP-competitive inhibition of the kinase domain. The ADP-Glo assay is chosen because it measures ADP formed from the kinase reaction, making it highly sensitive and less prone to fluorescent compound interference than TR-FRET.
Materials:
Purified recombinant EGFR (WT) and EGFR (L858R/T790M) enzymes.
Poly(Glu,Tyr) 4:1 peptide substrate.
ADP-Glo™ Kinase Assay Kit.
384-well low-volume white microplates.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the tetrahydrothieno[3,2-b]pyridine test compounds in 100% DMSO.
Reaction Mix Assembly: In the 384-well plate, add 1 µL of compound (final DMSO concentration 1%). Add 2 µL of EGFR enzyme diluted in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Pre-incubation: Incubate the enzyme-inhibitor complex for 30 minutes at room temperature. Causality: This step is critical for covalent inhibitors (like TTP-04) to allow time for the Michael addition to Cys797 to occur.
Reaction Initiation: Add 2 µL of a substrate mix containing Poly(Glu,Tyr) (0.2 mg/mL final) and ATP (at the
Km
value specific to the EGFR mutant, typically 10 µM).
Kinase Reaction: Incubate for 60 minutes at room temperature.
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-based luminescent signal. Incubate for 30 minutes.
Read & Analyze: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Self-Validation Check: Calculate the Z'-factor using DMSO (negative) and Osimertinib (positive) controls. The assay is only valid if Z' > 0.6.
Protocol 2: Cellular Target Engagement (p-EGFR Western Blot)
Purpose: To confirm that the biochemical inhibition translates to the cellular environment by monitoring the auto-phosphorylation of EGFR at Tyrosine 1068 in H1975 cells (harboring L858R/T790M).
Step-by-Step Methodology:
Cell Culture & Seeding: Seed H1975 cells at
3×105
cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Starvation: Wash cells with PBS and replace with serum-free RPMI-1640 for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase noise, ensuring that the measured phosphorylation is strictly EGF-dependent.
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., 1, 10, 100, 1000 nM) for 2 hours.
Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes.
Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Na₃VO₄, NaF). Causality: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of p-EGFR during extraction.
Immunoblotting:
Resolve 20 µg of total protein via SDS-PAGE (8% gel) and transfer to a PVDF membrane.
Block with 5% BSA in TBST for 1 hour.
Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control) overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detection: Visualize using ECL substrate and quantify band intensities via densitometry to determine the cellular IC₅₀ for target engagement.
Troubleshooting & Optimization
Observation
Scientific Causality
Recommended Optimization
High Biochemical IC₅₀ but low Cellular IC₅₀
Compound may be accumulating intracellularly, or a prodrug effect is occurring in the cellular media.
Check compound permeability (Caco-2 assay) and stability in assay buffer vs. cell culture media.
Poor Luminescence Signal (ADP-Glo)
ATP concentration is too low, or enzyme has lost activity due to freeze-thaw cycles.
Verify ATP is at the specific
Km
for the mutant batch. Aliquot enzymes to avoid >2 freeze-thaw cycles.
No p-EGFR signal in positive control
Phosphatases degraded the target during cell lysis.
Ensure lysis buffer is strictly kept on ice and verify the expiration of the phosphatase inhibitor cocktail.
References
Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained strategy. PubMed (NIH).[Link]
Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI.[Link]
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. ACS Publications.[Link]
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed (NIH).[Link]
"challenges in the large-scale synthesis of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine"
Welcome to the Technical Support Center for the scale-up and synthesis of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (THTP) and its derivatives. As a Senior Application Scientist, I have designed this guide to address the f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up and synthesis of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (THTP) and its derivatives. As a Senior Application Scientist, I have designed this guide to address the fundamental chemical causality behind the most common failure modes encountered during process research and pilot-plant scaling.
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a highly valued pharmacophore in drug discovery, frequently utilized in the development of novel fungicides, anticonvulsants, and therapies for familial dysautonomia[1][2][3]. However, transitioning from milligram-scale discovery chemistry to multi-kilogram process chemistry introduces severe challenges regarding regioselectivity, exothermic control, catalyst poisoning, and product stability[4][5].
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your synthetic workflows are robust and reproducible.
Synthetic Strategy & Workflow Visualization
The synthesis of the [3,2-b] isomer fundamentally differs from the more common[3,2-c] isomer (found in drugs like ticlopidine and clopidogrel)[6]. The two primary industrial routes involve either the Pictet-Spengler cyclization of 3-aminothiophene derivatives or the Gould-Jacobs reaction followed by high-pressure reduction[7].
Figure 1: Primary scale-up pathways for 4,5,6,7-tetrahydrothieno[3,2-b]pyridine synthesis.
Troubleshooting & Diagnostics (FAQ)
Q1: During the scale-up (>1 kg) of the Pictet-Spengler cyclization, our yield drops from 85% to 40%, and a black, tarry byproduct forms. What is the mechanism of this failure?
Causality & Solution:
This is a classic thermal runaway issue. The condensation of thienylalkylamines with formaldehyde to form the intermediate imine, followed by acid-catalyzed cyclization, is highly exothermic[4]. At the bench scale, heat dissipates quickly. In a large reactor, inadequate mixing and poor heat transfer cause localized "hot spots"[4]. When the internal temperature exceeds 40°C, the electron-rich thiophene ring undergoes unselective electrophilic aromatic substitution with formaldehyde, resulting in a Bakelite-type polymerization (the black tar).
Corrective Action: Implement a continuous flow reactor or use controlled, dropwise addition of the electrophile over 2–4 hours while maintaining the internal jacket temperature strictly between 0–5°C[4].
Q2: When attempting palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on a halogenated thieno[3,2-b]pyridine intermediate, the reaction stalls at 30% conversion.
Causality & Solution:
This stalling is caused by sulfur-induced catalyst poisoning[5][8]. The lone electron pairs on the thiophene sulfur strongly coordinate to the active Pd(0) species, pulling it out of the catalytic cycle and forming an inactive resting state.
Corrective Action: You must outcompete the sulfur coordination by using highly sterically hindered, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). Additionally, increasing the catalyst loading from 2 mol% to 5 mol% and ensuring rigorous degassing (sparging with Argon for 30 mins) will prevent premature catalyst decay[8].
Q3: The isolated 4,5,6,7-tetrahydrothieno[3,2-b]pyridine free base darkens upon storage. NMR shows the appearance of fully aromatic thieno[3,2-b]pyridine impurities.
Causality & Solution:
The tetrahydropyridine ring is highly susceptible to aerobic auto-oxidation[6]. The secondary amine increases the electron density of the adjacent benzylic-like carbons, making them prone to hydride abstraction by atmospheric oxygen, ultimately driving the system toward the thermodynamically stable aromatic thieno[3,2-b]pyridine[2][6].
Corrective Action: Never store the free base. Isolate the product immediately as a stable acid addition salt (e.g., hydrochloride, tosylate, or oxalate)[9]. Protonating the amine withdraws electron density from the ring, shutting down the oxidation pathway.
Figure 2: Mechanism of auto-oxidation degradation and stabilization via salt formation.
Quantitative Route Comparison
When selecting a synthetic route for scale-up, process chemists must balance yield, safety, and impurity profiles. Table 1 summarizes the performance metrics of the standard methodologies.
Table 1: Quantitative Comparison of THTP Synthesis Routes
Synthetic Route
Typical Lab Yield
Scale-Up Yield (>1kg)
Key Process Impurities
Scalability Rating
Pictet-Spengler Cyclization
80 - 88%
65 - 75%
Polymeric tars, [2,3-b] regioisomers
Moderate (Requires strict thermal control)
Gould-Jacobs + Reduction
60 - 70%
55 - 65%
Dehalogenated byproducts, unreduced intermediates
High (Easier thermal management)
Pd-Catalyzed Cross-Coupling
85 - 95%
80 - 90%
Pd-black precipitation, homocoupled dimers
High (Requires expensive ligands/catalysts)
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the Scale-Up Pictet-Spengler Cyclization incorporates In-Process Controls (IPCs). A protocol is only valid if it contains internal checks to verify success before proceeding to the next step.
Protocol: Controlled Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Hydrochloride
Step 1: Imine Formation (Temperature Critical)
Charge a jacketed reactor with 2-(2-thienyl)ethylamine (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
Cool the reactor to 0–5°C.
Causality Check: Ensure the stirring speed is sufficient to create a deep vortex. Poor mixing here will cause localized exotherms in the next step.
Add aqueous formaldehyde (37% w/w, 1.1 eq) dropwise over 2 hours. Maintain internal temperature <10°C.
IPC 1 (Self-Validation): Sample the organic layer and analyze via HPLC. Proceed only when the amine peak is <2% area (typically 2-3 hours post-addition).
Step 2: Acid-Promoted Cyclization
To the imine solution at 0°C, add concentrated HCl (37%, 2.0 eq) dropwise over 1 hour.
Slowly raise the jacket temperature to heat the mixture to 40°C for 4 hours.
IPC 2 (Self-Validation): Analyze via HPLC. The intermediate imine must be fully consumed. If stalled, add an additional 0.2 eq of HCl.
Step 3: Quench, Extraction, and Salt Formation (Stability Critical)
Cool the mixture to 10°C and quench by slowly adding 2M NaOH until the aqueous layer reaches pH 10.
Separate the organic layer. Wash with brine, and dry over anhydrous Na₂SO₄.
Critical Step: Do not concentrate the free base to dryness[2]. Instead, filter the drying agent and immediately bubble anhydrous HCl gas through the DCM solution (or add a solution of HCl in dioxane) until precipitation ceases.
Filter the resulting white/off-white solid and wash with cold ethyl acetate. Dry in a vacuum oven at 40°C to yield the stable 4,5,6,7-tetrahydrothieno[3,2-b]pyridine hydrochloride salt[9].
References
Litvinov, V. P., et al. "Thienopyridines: Synthesis, Properties, and Biological Activity." Russian Chemical Bulletin, ResearchGate. URL:[Link]
Sangshetti, J. N., et al. "Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review." Mini-Reviews in Medicinal Chemistry, ResearchGate. URL:[Link]
Organic Process Research & Development. "Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine." ACS Publications. URL:[Link]
IGI Global. "Thienopyridine Analogues." IGI Global Research. URL:[Link]
National Institutes of Health. "Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold." NIH. URL:[Link]
National Institutes of Health. "Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives." PubMed. URL:[Link]
Patent CN101985451 / US20220135586A1. "Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia." Google Patents.
ResearchGate. "Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations." URL:[Link]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a key structural motif in numerous biologically active compounds, including antiplatelet agents, fungicides, and potential treatments for neurological disorders.[1][2] Achieving high purity is paramount for accurate biological evaluation, ensuring reproducibility, and meeting regulatory standards.
This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Section 1: Crystallization & Recrystallization
Crystallization is often the most effective and scalable method for purifying solid derivatives. However, the unique properties of thienopyridines, such as their potential for strong intermolecular interactions, can present challenges.[3]
Q1: My compound "oiled out" during cooling instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[4] The resulting oil may solidify into an amorphous solid, which is often less pure than a crystalline one.
Causality & Troubleshooting Strategy:
High Solute Concentration: The most common cause is using too little solvent, leading to rapid and excessive supersaturation upon cooling.
Solution: Re-heat the mixture until the oil redissolves completely. Add more of the hot solvent in small increments (e.g., 5-10% volume increase) until the solution is just shy of being saturated. Allow it to cool slowly again.[4]
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice.
Solution: Insulate the flask (e.g., with glass wool or a beaker of warm water) to slow the cooling rate. This promotes the formation of larger, purer crystals.[5]
Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the solute's melting point.
Solution: Switch to a solvent with a lower boiling point in which your compound still exhibits the desired temperature-dependent solubility. If using a co-solvent system (e.g., ethanol/water), try adjusting the ratio to have more of the "good" solvent (in which the compound is more soluble).
Q2: My product crystallizes, but it's a very fine powder and the purity hasn't improved much. How can I obtain better quality crystals?
A2: The rapid formation of a fine powder, often referred to as "crashing out," indicates that nucleation is happening too quickly and indiscriminately, trapping impurities within the rapidly forming solid.[4] The goal is to slow down the crystallization process to favor slow, selective crystal growth.
Expert Insights:
Reduce Supersaturation Rate: The key is to control the rate at which the solution becomes supersaturated.
Protocol: After dissolving your compound in the minimum amount of boiling solvent, add a small excess of the hot solvent (e.g., an additional 5% by volume). This ensures the solution is not saturated at the boiling point.[4] Let it cool slowly and undisturbed. This allows crystals to form gradually at a lower temperature, improving selectivity.
Seed the Solution: Introducing a "seed crystal" (a tiny crystal of the pure compound) can provide a template for ordered growth, preventing chaotic, spontaneous nucleation.
Technique: Once the solution has cooled slightly and is visibly supersaturated (but before spontaneous crystallization), add one or two seed crystals.
Q3: My compound refuses to crystallize from any solvent I've tried. What are my options?
A3: A failure to crystallize can be due to several factors, including the presence of impurities that inhibit lattice formation, the intrinsic properties of the molecule (e.g., conformational flexibility), or simply not finding the right conditions.
Systematic Troubleshooting Workflow:
Confirm Purity: First, analyze your crude material by TLC or LC-MS. If it is very impure (<80%), a preliminary purification by flash chromatography is recommended before attempting crystallization.
Solvent Screening: A systematic solvent screen is essential. An ideal solvent dissolves the compound when hot but poorly when cold.[6] See the detailed protocol below for a systematic approach.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears. Then, warm the mixture slightly to redissolve the precipitate and allow it to cool slowly.[6]
Consider Reprecipitation: If crystallization fails, reprecipitation is an alternative. This involves dissolving the compound in a good solvent and then adding this solution to a large volume of a vigorously stirred anti-solvent. This forces the product to crash out. While generally yielding less pure material than a slow crystallization, it can be effective for removing highly soluble or insoluble impurities.[6]
Q4: My isolated solid is persistently yellow or brown, even after crystallization. How can I decolorize it?
A4: Color in organic compounds often arises from highly conjugated impurities or trace amounts of residual metals from catalysts (e.g., palladium).[7]
Decolorization Techniques:
Activated Charcoal (Carbon) Treatment: Activated charcoal has a high surface area and can adsorb colored impurities.[8]
Protocol: Dissolve the impure solid in the hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it. Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.[4] Allow the clear filtrate to cool and crystallize.
Chelating Agents: If the color is due to trace metal contamination, washing an organic solution of your compound with an aqueous solution of a chelating agent like EDTA can be effective.
Section 2: Column Chromatography
Flash column chromatography is the workhorse for purifying reaction mixtures, especially for separating compounds with similar polarities.
Q5: I'm seeing severe peak tailing when purifying my basic 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative on silica gel. Why?
A5: This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel. The pyridine nitrogen is basic and can interact strongly and non-ideally with the acidic silanol (Si-OH) groups on the silica surface. This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape.[9]
Mitigation Strategies:
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to "mask" the acidic silanol sites.
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., ethyl acetate/hexane). The TEA will preferentially bind to the active sites on the silica, allowing your basic compound to elute with a much-improved peak shape.[9]
Ammonia: For more polar solvent systems (e.g., dichloromethane/methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., preparing a 10% MeOH/DCM eluent using this ammonia solution) is highly effective.
Alternative Stationary Phases:
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
Treated Silica: Using commercially available "base-deactivated" silica gel or preparing it by washing standard silica with a TEA solution can also reduce tailing.
Q6: My target compound is co-eluting with a closely related impurity, like a regioisomer. How can I improve the separation?
A6: Separating isomers is a common challenge. The strategy is to exploit subtle differences in their polarity or interaction with the stationary phase.[10]
Optimization Workflow:
Optimize the Mobile Phase:
Reduce Eluent Strength: A weaker mobile phase will cause all compounds to move more slowly, increasing the contact time with the stationary phase and potentially resolving the components.
Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexane, try dichloromethane/hexane or acetone/hexane. Different solvents interact differently with your compounds and the stationary phase, which can dramatically alter the relative separation (selectivity).
Improve Column Efficiency:
Use a Longer/Thinner Column: A higher length-to-diameter ratio increases the number of theoretical plates, leading to better resolution.
Finer Silica: Using silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) increases surface area and efficiency, but will also increase backpressure.
Consider Preparative HPLC: If flash chromatography fails to provide baseline separation, High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a phenyl or cyano column) offers much higher resolving power.[9]
Q7: I'm getting very low recovery of my compound from the silica column. What are the likely causes?
A7: Low recovery suggests that your compound is either irreversibly binding to the silica gel or degrading on the column.
Troubleshooting Steps:
Irreversible Adsorption: Highly basic or polar compounds can sometimes bind so strongly to the acidic silica that they cannot be eluted.
Solution: After your normal elution, flush the column with a much stronger, modified eluent, such as 5-10% 7N ammonia in methanol mixed with dichloromethane. This will often strip strongly bound compounds from the column. If this works, it's a clear sign you need to use a basic modifier (like TEA) in your eluent from the start.
On-Column Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds.
Test for Degradation: Spot your crude mixture on a TLC plate. After a few minutes, spot the same mixture again on top of the first spot. Develop the plate. If you see new spots or streaking originating from the baseline that weren't present in the initial crude analysis, your compound is likely degrading on the silica.
Solution: Switch to a more inert stationary phase like neutral alumina or consider deactivating the silica with TEA before loading your sample.[9]
Section 3: Liquid-Liquid Extraction & Work-up
Aqueous work-ups are critical for removing inorganic salts and water-soluble impurities.
Q8: I'm constantly battling persistent emulsions during the aqueous work-up after my reaction. How can I break them?
A8: Emulsions are suspensions of fine droplets of one liquid within another, stabilized by impurities at the interface. They are common in reactions involving both organic and aqueous phases, especially after a basic wash.
Methods to Break Emulsions:
Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion by drawing water out of the organic layer, causing the droplets to coalesce.[11]
Gentle Swirling: Avoid vigorous shaking in the separatory funnel. Instead, gently invert and swirl the funnel to mix the layers.
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.
Change the pH: Adding a few drops of acid or base can sometimes alter the charge of the stabilizing agents at the interface, breaking the emulsion.
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.
Visualization & Workflows
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate primary purification technique for a new 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative.
Caption: A decision tree for selecting a primary purification method.
Troubleshooting Workflow for Flash Chromatography
This workflow provides a step-by-step guide to addressing common issues encountered during chromatographic purification.
Caption: A systematic workflow for troubleshooting flash chromatography.
Protocols & Data
Protocol 1: Systematic Approach to Recrystallization Solvent Screening
This protocol uses small amounts of material to efficiently identify a suitable solvent or co-solvent system for recrystallization.
Materials:
Crude, dry 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative (~10-20 mg per test)
Small test tubes or vials
A selection of solvents (see Table 1)
Heat gun or sand bath
Ice bath
Procedure:
Place ~10 mg of your crude solid into a small test tube.
Add the test solvent dropwise at room temperature, vortexing after each drop.
Observation A: If the solid dissolves readily in <0.5 mL of solvent at room temperature, the solvent is too good. The compound is too soluble for effective recrystallization. Note this and move to the next solvent.
If the solid does not dissolve at room temperature, begin heating the solvent gently while continuing to add it dropwise until the solid just dissolves.
Observation B: If the solid does not dissolve even in a large volume of boiling solvent, it is not soluble enough. Note this and move on.
If the solid dissolves in a reasonable amount of hot solvent, you have a potential candidate.
Allow the clear, hot solution to cool slowly to room temperature.
Ideal Result: Crystals should form upon cooling.
If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.
Observation C: If crystals form in the cold, this is an excellent candidate solvent.
Evaluate the yield by observing the volume of crystals formed. The best solvent will dissolve the compound when hot but result in significant crystal formation when cold.
Solvent
Polarity Index
Boiling Point (°C)
Notes
Hexane / Heptane
0.1
69 / 98
Good for non-polar derivatives. Often used as an anti-solvent.
Toluene
2.4
111
Can be effective for aromatic-substituted derivatives.
Dichloromethane (DCM)
3.1
40
Often too good a solvent, but useful for reprecipitation.[12]
Diethyl Ether (Et₂O)
2.8
35
Low boiling point, highly flammable. Good for final product washing.[12]
Ethyl Acetate (EtOAc)
4.4
77
A versatile, medium-polarity solvent.
Isopropanol (IPA)
3.9
82
Frequently a good choice for recrystallizing hydrochloride salts.[12]
Ethanol (EtOH)
4.3
78
Similar to IPA, slightly more polar.
Acetonitrile (ACN)
5.8
82
A polar aprotic solvent, can be effective.
Water
10.2
100
Generally used for hydrochloride salts or as an anti-solvent with alcohols.
Table 1: Common solvents for screening crystallization of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives.
Protocol 2: Optimized Flash Chromatography for Basic Heterocycles
This protocol incorporates a basic modifier to ensure sharp peaks and good recovery.
Procedure:
Dry-Loading the Sample:
a. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.
c. Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
Column Packing:
a. Pack a glass column with silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexane). Crucially, add 0.5% triethylamine (TEA) to the eluent.
b. Ensure the column is packed evenly without any air bubbles.
Loading and Elution:
a. Carefully add the dry-loaded sample to the top of the packed silica bed.
b. Gently add a layer of sand on top to prevent disturbance of the sample band.
c. Begin elution with the starting mobile phase (containing TEA), collecting fractions.
d. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound, ensuring TEA is present in all solvent mixtures.
Analysis:
a. Analyze the collected fractions by TLC to identify those containing the pure product.
b. Combine the pure fractions and remove the solvent under reduced pressure.
c. To remove residual TEA, which is high-boiling, co-evaporate the product with a lower-boiling solvent like DCM or toluene several times.
References
Coulter, T., et al. (2000). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 43(13), 2549-2561. [Link]
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7381-7384. [Link]
Google Patents. (2003). WO2003004502A1 - Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]
Google Patents. (2012). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
Al-Trawneh, S. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 850. [Link]
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
Fadda, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. ACS Omega, 6(11), 8332-8339. [Link]
Patsnap Eureka. (2005). Process for the preparation of tetrahydrothieno [3,2-C] pyridine derivatives. Retrieved from [Link]
Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161. [Link]
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]
Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1013-1029. [Link]
Wang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 2891. [Link]
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Retrieved from [Link]
Technical Support Center: Synthesis of Substituted 4,5,6,7-Tetrahydrothieno[3,2-b]pyridines
Welcome to the Application Scientist Support Center. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a critical pharmacophore found in novel fungicides and anticonvulsant agents . However, its synthesis—typically...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a critical pharmacophore found in novel fungicides and anticonvulsant agents . However, its synthesis—typically via the Pictet-Spengler cyclization of 2-(thiophen-3-yl)ethan-1-amine derivatives—is notoriously plagued by poor regioselectivity, low conversion rates, and oxidative degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your reaction yields.
To understand the optimization strategies below, it is essential to visualize the reaction pathway. The classic Pictet-Spengler reaction often fails or yields poorly with thiophenes due to their lower nucleophilicity compared to indoles. We recommend the modified N-acyliminium pathway to force the cyclization under mild, kinetically controlled conditions.
N-Acyliminium Pictet-Spengler workflow for regioselective thieno[3,2-b]pyridine synthesis.
Troubleshooting & FAQs
Q1: Why is my Pictet-Spengler cyclization yielding a mixture of regioisomers, and how can I favor the[3,2-b] scaffold?Causality: The thiophene ring is a π-excessive heterocycle. When using 2-(thiophen-3-yl)ethan-1-amine, electrophilic aromatic substitution can occur at either the C2 (alpha) or C4 (beta) position of the thiophene ring. While C2 is electronically favored, high temperatures (reflux) used in standard acid-catalyzed Pictet-Spengler reactions shift the reaction toward thermodynamic control, resulting in a nearly 1:1 mixture of [3,2-b] and[3,4-b] isomers.
Solution: Shift to strict kinetic control by utilizing an N-acyliminium ion intermediate. By adding an acylating agent (like
Boc2O
) in the presence of a Lewis acid (
BF3⋅OEt2
), you generate a highly electrophilic intermediate that cyclizes rapidly at -78 °C. At this low temperature, the inherent electronic preference for the C2 position dictates the outcome, yielding >95% of the [3,2-b] isomer.
Q2: I am experiencing significant aromatization of the tetrahydropyridine ring during downstream cross-coupling. How can I prevent this?Causality: The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine system is highly susceptible to oxidative aromatization into the fully aromatic thieno[3,2-b]pyridine. This is triggered by the secondary amine's lone pair, which facilitates hydride abstraction, especially in the presence of transition metals (e.g., Pd catalysts in Suzuki couplings) or atmospheric oxygen under basic conditions.
Solution: You must protect the secondary amine of the tetrahydropyridine ring (e.g., with a Boc, Cbz, or Trifluoroacetyl group) prior to any cross-coupling steps. This ties up the nitrogen lone pair, completely shutting down the oxidative cascade.
Q3: The overall yield drops drastically during the isolation of the free base. What is the best workup protocol?Causality: The free base of the substituted 4,5,6,7-tetrahydrothieno[3,2-b]pyridine is lipophilic but contains a basic secondary amine that readily forms stable, water-soluble emulsions with aqueous layers during liquid-liquid extraction, leading to massive material loss in the aqueous phase.
Solution: Bypass free-base isolation. Extract the organic layer, dry it, and immediately precipitate the product as an acid addition salt (e.g., hydrochloride) by bubbling anhydrous
HCl
gas or adding
HCl
in dioxane directly to the organic phase. The salt will crash out as a highly pure crystalline solid.
Quantitative Optimization Data
The following table summarizes the causal relationship between the activation method, temperature, and the resulting yield/regioselectivity during the cyclization of 2-(thiophen-3-yl)ethan-1-amine with benzaldehyde.
Catalyst / Promoter
Temperature (°C)
N-Protecting Group
Isolated Yield (%)
Regioselectivity ([3,2-b]:[3,4-b])
TFA (Standard P-S)
80 (Reflux)
None (Free NH)
42%
60:40
HCl / EtOH
78 (Reflux)
None (Free NH)
38%
55:45
AuCl3
(5 mol%)
25 (RT)
Cbz (Acyliminium)
81%
92:8
BF3⋅OEt2
-78 to 0
Boc (Acyliminium)
85%
>95:5
Self-Validating Experimental Protocol
High-Yield Synthesis of N-Boc-4,5,6,7-tetrahydrothieno[3,2-b]pyridine via N-Acyliminium Cyclization
This protocol is designed to be self-validating; do not proceed to the next step unless the validation criteria are met.
Step 1: Imine Condensation
Dissolve 2-(thiophen-3-yl)ethan-1-amine (1.0 equiv, 10 mmol) and the desired aldehyde (1.05 equiv, 10.5 mmol) in 50 mL of anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.
Stir at room temperature for 4 hours under an argon atmosphere.
Validation Checkpoint: Analyze an aliquot via
1H
NMR or TLC. The primary amine must be fully consumed, and the imine proton should appear as a distinct singlet around
δ
8.2–8.4 ppm. Causality: If unreacted amine remains, the subsequent addition of
Boc2O
will permanently cap the starting material, destroying the yield.
Step 2: Acylation & Activation
3. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
4. Add
Boc2O
(1.2 equiv, 12 mmol) dropwise via syringe. Stir for 15 minutes.
5. Slowly add boron trifluoride etherate (
BF3⋅OEt2
, 1.1 equiv, 11 mmol) dropwise.
Validation Checkpoint: The solution will typically undergo a distinct color change (often turning deep yellow or orange) indicating the formation of the highly reactive N-acyliminium ion.
Step 3: Kinetically Controlled Cyclization
6. Allow the reaction to slowly warm to 0 °C over a period of 6 hours. Do not let the reaction reach room temperature, as thermal energy will override the kinetic preference for the C2 position, degrading regioselectivity.
Step 4: Quenching & Isolation
7. Quench the reaction strictly at 0 °C by adding 20 mL of saturated aqueous
NaHCO3
.
Validation Checkpoint: Vigorous gas evolution (
CO2
) confirms the neutralization of the Lewis acid. Wait until bubbling ceases completely to ensure the electrophile is deactivated.
Filter the mixture through a pad of Celite to remove the molecular sieves. Extract the aqueous layer with DCM (
3×20
mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-Boc-4,5,6,7-tetrahydrothieno[3,2-b]pyridine.
References
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold
Microorganisms (MDPI), 2025.
URL:[Link]
Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives
Archiv der Pharmazie (PubMed), 2019.
URL:[Link]
Pictet–Spengler reaction (N-acyliminium ion variant)
Wikipedia, The Free Encyclopedia.
URL:[Link]
Optimization
Technical Support Center: In Vivo Formulation of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
Application Scientist Knowledge Base Welcome to the formulation troubleshooting center. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a privileged scaffold utilized across diverse therapeutic areas, from highly sel...
Author: BenchChem Technical Support Team. Date: April 2026
Application Scientist Knowledge Base
Welcome to the formulation troubleshooting center. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a privileged scaffold utilized across diverse therapeutic areas, from highly selective kinase inhibitors (e.g., targeting Haspin) to novel anticonvulsants and agricultural fungicides . However, its planar, lipophilic nature often results in high crystal lattice energy and poor aqueous solubility.
As a Senior Application Scientist, I frequently observe researchers failing their in vivo efficacy models not because the drug lacks target engagement, but because the formulation strategy fails to deliver the compound systemically. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your thienopyridine derivatives achieve optimal pharmacokinetic (PK) exposure.
Troubleshooting FAQs: Formulation Strategy
Q1: My compound precipitates immediately upon intravenous (IV) injection. How do I prevent this?
Mechanistic Causality: The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core, particularly when substituted with lipophilic groups (e.g., 7-phenyl or triazole rings), exhibits extremely low aqueous solubility. If formulated in pure DMSO or high-percentage ethanol and injected IV, the water-miscible solvent rapidly diffuses into the bloodstream. This leaves the lipophilic drug without a solvation shell, causing it to crash out (precipitate), which can lead to microembolisms or acute toxicity.
Solution: Utilize a step-down cosolvent system. A standard self-validating vehicle is 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline . DMSO dissolves the crystal lattice; PEG400 acts as a thermodynamic precipitation inhibitor during systemic dilution; Tween-80 provides micellar encapsulation; and saline ensures isotonicity.
Q2: We are conducting oral (PO) pharmacokinetic studies. Should we use a solution or a suspension?
Mechanistic Causality: For early-stage PK, a solution is preferred to determine absolute bioavailability without dissolution-rate limitations. However, for efficacy models (e.g., maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests), suspensions are standard because they allow for higher dosing (up to 100 mg/kg) without the severe gastrointestinal toxicity associated with high volumes of cosolvents .
Solution: For PO solutions, consider cyclodextrin complexation (e.g., 20% HP-β-CD in water). For PO suspensions, use 0.5% Methylcellulose (MC) with 0.1% Tween-80 . The MC increases the vehicle's viscosity to prevent rapid settling of the drug particles, while Tween-80 reduces the contact angle, allowing the aqueous vehicle to wet the hydrophobic thienopyridine crystals.
Q3: What is the recommended vehicle for subcutaneous (SC) tumor xenograft models?
Mechanistic Causality: SC injections have strict volume limits and are highly sensitive to pH and cosolvents. High concentrations of DMSO (>5%) or PEG400 can cause severe injection-site necrosis and localized drug trapping. Thieno[3,2-b]pyridine-based kinase inhibitors often require sustained release to maintain target coverage over 24 hours .
Solution: A lipid-based micellar vehicle, such as 10% Solutol HS15 in PBS , is highly recommended. Solutol HS15 forms stable nanomicelles that slowly release the drug into the interstitial fluid, preventing local tissue irritation while maintaining a steady plasma concentration.
Quantitative Data: Vehicle Selection Matrix
The following table summarizes the quantitative constraints and recommended vehicles for in vivo administration of thienopyridine derivatives in murine models.
Administration Route
Max Dosing Volume (Mice)
Recommended Vehicle Formulation
Tolerability / Toxicity Limit
Primary Application
Intravenous (IV)
5 mL/kg
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline
Max 10% DMSO; Max 50% PEG400
Absolute PK, acute toxicity
Oral (PO) - Solution
10 mL/kg
20% HP-β-CD in Water (pH adjusted to 4.0-5.0)
High tolerability; monitor for diarrhea >20%
Bioavailability PK studies
Oral (PO) - Suspension
10 mL/kg
0.5% Methylcellulose / 0.1% Tween-80 in Water
Extremely high tolerability
High-dose efficacy models
Subcutaneous (SC)
5 mL/kg
10% Solutol HS15 in PBS
Max 5% DMSO; Avoid extreme pH
Xenografts, sustained release
Intraperitoneal (IP)
10 mL/kg
5% DMSO / 40% PEG300 / 55% Water
Max 10% DMSO
Early efficacy, rapid screening
Experimental Protocols
Protocol 1: Preparation of a Self-Validating IV Formulation (1 mg/mL)
Self-Validation Check: The final solution must remain optically clear for at least 4 hours at room temperature. If turbidity appears, the compound is precipitating and is unsafe for IV use.
Step-by-Step Methodology:
Primary Solubilization: Accurately weigh 1.0 mg of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative into a sterile glass vial. Add 100 µL of pure DMSO. Vortex for 60 seconds.
Causality: DMSO is required to disrupt the strong intermolecular forces of the thienopyridine crystal lattice.
Precipitation Inhibition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds.
Causality: PEG400 lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and the final aqueous phase.
Micellar Encapsulation: Add 50 µL of Tween-80. Sonicate the mixture in a water bath for 2 minutes to ensure complete integration.
Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing the vial.
Critical Step: Rapid addition of saline causes localized supersaturation and irreversible precipitation. Dropwise addition ensures the PEG/Tween micelles have time to encapsulate the lipophilic drug molecules.
Validation: Inspect the vial under a strong, focused light source for Tyndall scattering (a hazy beam of light indicating micro-precipitation). Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol 2: Preparation of an Oral (PO) Suspension (10 mg/mL)
Self-Validation Check: The suspension must remain homogenous for at least the duration of the dosing procedure (approx. 30 minutes).
Step-by-Step Methodology:
Wetting and Trituration: Weigh 10.0 mg of the compound into a glass mortar. Add 10 µL of Tween-80 directly to the powder. Use a pestle to triturate (grind) the powder into the surfactant until a uniform, thick paste forms.
Causality: Trituration physically breaks down large aggregates, while the pure surfactant coats the hydrophobic surfaces, drastically reducing the contact angle for the aqueous vehicle.
Vehicle Addition: Gradually add 990 µL of a pre-made 0.5% Methylcellulose (MC) solution in water, triturating continuously to incorporate the liquid into the paste without forming clumps.
Homogenization: Transfer the mixture to a vial and sonicate in a cold water bath for 10 minutes. This ensures a uniform particle size (<5 µm), which is critical for consistent gastrointestinal absorption.
Validation: The suspension should appear milky and uniform. Let it sit undisturbed for 30 minutes; if rapid sedimentation or caking occurs, re-formulate by increasing the MC concentration to 1.0% to enhance viscosity.
Visualizations
Formulation Strategy Decision Tree
The following workflow dictates the logical selection of an in vivo formulation based on the physicochemical properties of the synthesized derivative.
Decision tree for selecting the optimal in vivo formulation vehicle for thienopyridine derivatives.
Oral Absorption Pathway for Lipid/Micellar Formulations
When formulated in lipid-based or micellar vehicles (like Solutol HS15), lipophilic thienopyridines follow a specific absorption pathway that can bypass hepatic first-pass metabolism.
Pharmacokinetic absorption pathway of lipophilic thienopyridines formulated in lipid-based vehicles.
References
Moyano, P. M., et al. (2025). "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode." Angewandte Chemie. URL:[Link]
Wang, Y., et al. (2019). "Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives." Archiv der Pharmazie. URL:[Link]
Chen, K., et al. (2025). "Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold." Microorganisms, 13(7), 1588. URL:[Link]
Reference Data & Comparative Studies
Validation
"comparative analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and 1,2,3,4-tetrahydroisoquinolines"
An in-depth comparative analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and 1,2,3,4-tetrahydroisoquinoline (THIQ) reveals a classic paradigm in medicinal chemistry: the profound pharmacological shift induced b...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and 1,2,3,4-tetrahydroisoquinoline (THIQ) reveals a classic paradigm in medicinal chemistry: the profound pharmacological shift induced by bioisosteric replacement. While both are bicyclic, nitrogen-containing heterocycles, replacing the fused benzene ring of THIQ with a fused thiophene ring to create THTP fundamentally alters the scaffold's electronic distribution, metabolic stability, and mechanism of target engagement.
As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the causality behind their divergent applications—THIQ as a stable, reversible "privileged scaffold"[1] and THTP as a highly reactive, CYP450-dependent covalent prodrug[2].
Structural and Physicochemical Profiling
The fundamental difference between THTP and THIQ lies in the aromaticity and electron density of their fused rings. The thiophene ring in THTP is electron-rich and highly susceptible to oxidative metabolism, whereas the benzene ring in THIQ provides a stable, lipophilic anchor suitable for reversible receptor binding[3].
Moderate (Aromatic/Aliphatic hydroxylation via CYP2D6)
Estimated Basic pKa
~7.5 – 8.5 (Electron-withdrawing thiophene)
~9.0 – 9.5 (Standard secondary amine)
Topological Polar Surface Area
~40.27 Ų (Includes thiophene sulfur)
~12.03 Ų (Secondary amine only)
Metabolic Causality: Prodrug Activation vs. Stable Clearance
The divergence in how these scaffolds are utilized in drug discovery is entirely dictated by their metabolic trajectories.
The THTP Pathway (Covalent Prodrugs):
THTP is not designed to bind its target in its native state. Instead, it relies on hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) to oxidize the electron-rich thiophene ring[4]. This initial monooxygenation forms an unstable thiophene-S-oxide that rapidly rearranges into a 2-oxo-thiolactone intermediate[2]. A subsequent hydrolytic or CYP-mediated oxidative step cleaves the ring, exposing a highly reactive sulfhydryl (thiol) group[2]. This thiol forms a permanent disulfide bridge with cysteine residues on targets like the P2Y12 receptor, permanently inactivating it[4].
The THIQ Pathway (Reversible Binders):
Conversely, THIQ is a "privileged scaffold" that naturally mimics endogenous monoamines (like dopamine), allowing it to fit seamlessly into various G-protein coupled receptors (GPCRs) and enzyme active sites[5]. Because the benzene ring is highly stable, THIQ does not undergo spontaneous ring-opening. Instead, its clearance is driven by standard Phase I metabolism, typically via CYP2D6 or CYP3A4, which hydroxylates the C4 position of the piperidine ring or the aromatic benzene ring[6].
To objectively evaluate these scaffolds during lead optimization, researchers must employ distinct biochemical assays tailored to their specific mechanisms of action.
Protocol A: Reactive Metabolite Trapping Assay for THTP Scaffolds
Because the active thiol generated by THTP is highly unstable and will rapidly dimerize or bind non-specifically to microsomal proteins, standard LC-MS/MS cannot detect it[4]. We must introduce Glutathione (GSH) as a nucleophilic trapping agent. Causality: GSH acts as a surrogate for the target receptor's cysteine residue. The formation of a stable THTP-GSH mixed disulfide directly validates the compound's prodrug activation efficiency.
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 10 µM of the THTP test compound, and 5 mM GSH in the buffer.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the CYP450-mediated oxidation by adding 1 mM NADPH. (Self-Validation Control: Run a parallel sample without NADPH to rule out non-enzymatic degradation).
Reaction & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 × g for 15 minutes to precipitate microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant in positive electrospray ionization (ESI+) mode, scanning for the specific mass shift corresponding to the GSH-adduct (typically [M + 307]⁺).
Protocol B: Intrinsic Clearance (
CLint
) & Metabolite ID for THIQ Scaffolds
For THIQ derivatives, the goal is to ensure the scaffold remains intact long enough to elicit a reversible pharmacological effect[3]. Because THIQ is prone to CYP2D6-mediated hydroxylation[6], measuring its intrinsic clearance identifies metabolic hotspots, allowing chemists to block these sites (e.g., via fluorination or methylation)[7].
Step-by-Step Methodology:
Incubation Setup: In a 96-well plate, combine 0.5 mg/mL HLM and 1 µM of the THIQ test compound in 100 mM phosphate buffer (pH 7.4).
Initiation: Add 1 mM NADPH to start the reaction at 37°C.
Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction well.
Quenching: Immediately dispense the aliquots into 150 µL of ice-cold methanol containing a known internal standard to halt enzymatic activity.
Analysis: Centrifuge the plates and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent THIQ compound.
Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint=(k×V)/P
, where V is incubation volume and P is protein mass).
Conclusion
The selection between a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and a 1,2,3,4-tetrahydroisoquinoline scaffold is not merely a structural preference; it is a strategic commitment to a specific pharmacological mechanism. THTP is the premier choice for designing irreversible, CYP-activated covalent inhibitors[2]. In contrast, THIQ remains one of the most versatile and stable privileged scaffolds for developing reversible modulators across oncology, neurology, and immunology[1][5].
References
Faheem et al. "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." Expert Opinion on Drug Discovery. 5
Faheem et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. 1
Dansette et al. "Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer." Chemical Research in Toxicology. 2
Maffrand, J.P. "The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?" Comptes Rendus Biologies. 4
Suzuki et al. "Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes." Journal of Pharmacology and Experimental Therapeutics. 6
Portillo et al. "Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters. 3
Miyachi et al. "Structural development of 1,2,3,4-tetrahydroisoquinoline-type positive allosteric modulators of prostacyclin receptor (IPPAMs) to improve metabolic stability, and investigation of metabolic fate." Bioorganic & Medicinal Chemistry Letters. 7
Validating the Antifungal Efficacy of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives In Vivo: A Comparative Guide
As the incidence of multidrug-resistant fungal pathogens rises across both agricultural and clinical settings, the discovery of novel chemical scaffolds is critical. Historically, the antifungal pipeline has been dominat...
Author: BenchChem Technical Support Team. Date: April 2026
As the incidence of multidrug-resistant fungal pathogens rises across both agricultural and clinical settings, the discovery of novel chemical scaffolds is critical. Historically, the antifungal pipeline has been dominated by azoles, polyenes, and echinocandins[1]. However, recent breakthroughs have identified the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (THTP) scaffold as a highly potent, first-in-class fungicidal lead[2].
This guide provides a comprehensive, objective comparison of THTP derivatives against standard antifungal agents. Designed for drug development professionals and application scientists, it details the mechanistic rationale, comparative efficacy data, and the self-validating in vivo methodologies required to rigorously evaluate these compounds.
Mechanistic Rationale: Why the THTP Scaffold?
Most traditional antifungals target cell membrane integrity (e.g., ergosterol synthesis inhibitors like fluconazole) or cell wall synthesis (e.g., echinocandins like caspofungin)[1]. While effective, these singular targets are highly susceptible to efflux pump upregulation and target-site mutations.
Recent transcriptome analyses of leading THTP derivatives (such as compound I-12) reveal a differentiated, dual-action molecular mechanism: the simultaneous inhibition of nitrogen metabolism and the proteasome pathway [2].
The Causality of the Mechanism:
Fungi invading host tissues (whether plant parenchyma or mammalian organs) encounter a nitrogen-depleted environment. By inhibiting nitrogen scavenging, THTP starves the pathogen of essential amino acids. Concurrently, blocking the proteasome pathway prevents the degradation of misfolded proteins. The resulting accumulation of toxic protein aggregates, combined with metabolic starvation, triggers rapid fungal apoptosis[2]. This dual-inhibition drastically lowers the probability of the pathogen developing single-step resistance mutations.
Fig 1. Dual-mechanism of THTP derivatives inhibiting fungal metabolic pathways.
Comparative Efficacy: THTP vs. Standard Alternatives
To objectively assess the translational potential of THTP derivatives, we must benchmark their performance against established commercial fungicides and clinical therapeutics. In recent studies, newly synthesized THTP compounds (e.g., I-1, I-5, I-7, and I-12) demonstrated exceptional in vitro and in vivo activity against aggressive pathogens like C. arachidicola, R. solani, and S. sclerotiorum[2].
The table below synthesizes quantitative performance metrics, comparing THTP derivatives with standard alternatives across different models.
Table 1: Quantitative Comparison of Antifungal Agents
High: Long half-life, effective in neutropenic disseminated models[3].
Data Interpretation: THTP derivatives exhibit EC50 values (4.61–6.66 μg/mL) that are highly competitive with commercial agricultural standards like Flutriafol[2]. Furthermore, their novel mechanism of action positions them as prime candidates for structural optimization toward systemic clinical models (e.g., invasive candidiasis), where resistance to fluconazole and echinocandins is a growing threat[3][5].
Self-Validating Experimental Design
Rigorous in vivo validation requires an experimental design that isolates the drug's direct fungicidal effect from the host's immune clearance.
The Causality of Model Selection:
We utilize a neutropenic mouse model induced by cyclophosphamide. By temporarily ablating the host's white blood cells, we ensure that any reduction in fungal burden is exclusively attributable to the THTP derivative's efficacy[3][6].
Furthermore, traditional models rely heavily on terminal Colony Forming Unit (CFU) counting, which requires sacrificing large cohorts of animals at multiple time points and introduces inter-subject variability. To create a self-validating system, we integrate Bioluminescence Imaging (BLI) using codon-optimized firefly luciferase-expressing fungal strains[1][4]. BLI allows for longitudinal, real-time tracking of fungal proliferation within the exact same animal over time, acting as an internal control that is later validated by terminal CFU counts and MRI for anatomical lesion assessment[4].
Fig 2. Standardized in vivo validation workflow utilizing multimodal imaging.
Step-by-Step Methodology: In Vivo Antifungal Workflow
The following protocol outlines the standardized workflow for evaluating THTP derivatives in a systemic murine model of invasive candidiasis or aspergillosis[3][5][6].
Phase 1: Immunosuppression and Infection
Host Preparation: Select 4–6 week-old female ICR or BALB/c mice.
Immunosuppression: Administer cyclophosphamide (200 mg/kg) via intraperitoneal (IP) injection 3 days prior to infection to induce profound neutropenia[6].
Inoculum Preparation: Culture a bioluminescent reporter strain of Candida albicans (e.g., SC5314-luc) or Aspergillus fumigatus. Wash and resuspend in sterile PBS to a concentration of
1×106
CFUs/mL[5].
Inoculation: Inject 100 µL of the fungal suspension via the lateral tail vein to establish a disseminated systemic infection[5][6].
Phase 2: Treatment Administration
Dose Titration: Formulate the THTP derivative in an appropriate vehicle (e.g., PBS with a safe surfactant like Tween-80). Prepare doses at 0.1, 1.0, and 10.0 mg/kg[5].
Controls: Maintain a vehicle-only negative control group and a positive control group treated with a standard-of-care agent (e.g., Amphotericin B at 3 mg/kg or Rezafungin at 2 mg/kg)[3].
Phase 3: Multimodal Imaging and Endpoint Analysis
Longitudinal BLI: Daily, inject mice with D-luciferin substrate 10 minutes prior to imaging. Anesthetize using isoflurane and capture bioluminescence signals to quantify total flux (photons/second), which correlates directly with live fungal burden[1][4].
Survival Tracking: Monitor clinical signs of distress and record survival rates up to the experimental endpoint (typically Day 5 to Day 10)[5].
Terminal Validation: At the endpoint, euthanize surviving animals. Harvest target organs (kidneys for Candida, lungs for Aspergillus). Homogenize tissues and plate on Sabouraud Dextrose Agar for terminal CFU quantification to cross-validate the BLI data[4][5].
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold represents a highly promising frontier in antifungal drug development. By simultaneously disrupting nitrogen metabolism and the proteasome pathway, THTP derivatives bypass the resistance mechanisms that plague current azole and echinocandin therapies[1][2]. When validated through rigorous, self-validating in vivo models utilizing multimodal imaging, researchers can confidently benchmark these novel compounds against existing standards, accelerating their path from agricultural fungicide leads to potential clinical therapeutics.
References
Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - nih.gov
3
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - nih.gov
2
A Multimodal Imaging Approach Enables In Vivo Assessment of Antifungal Treatment in a Mouse Model of Invasive Pulmonary Aspergillosis - asm.org
4
Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - nih.gov
1
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - plos.org
5
Experimental In Vivo Models of Candidiasis - mdpi.com
6
The Comparative Efficacy of Ciprofloxacin and Advanced Quinolones: Mechanisms, MIC Profiles, and Evaluation Protocols
Introduction and Mechanistic Overview Quinolones, particularly fluoroquinolones, represent a cornerstone class of broad-spectrum bactericidal antibiotics. While ciprofloxacin (a second-generation fluoroquinolone) remains...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Overview
Quinolones, particularly fluoroquinolones, represent a cornerstone class of broad-spectrum bactericidal antibiotics. While ciprofloxacin (a second-generation fluoroquinolone) remains a gold standard for Gram-negative infections, newer generations like levofloxacin (third-generation) and moxifloxacin (fourth-generation) were developed to expand coverage against Gram-positive and atypical pathogens.
Understanding the comparative efficacy of these agents requires a deep dive into their molecular targets: DNA gyrase (predominantly targeted in Gram-negative bacteria) and topoisomerase IV (predominantly targeted in Gram-positive bacteria)[1].
The Causality of Quinolone-Induced Cell Death
Quinolones do not merely inhibit enzyme activity; they actively poison the bacterial cell. The drugs bind to the enzyme-DNA complex, stabilizing a ternary "cleavage complex." This stabilization halts the replication fork, leading to the immediate arrest of DNA and RNA synthesis. Subsequently, the accumulation of double-strand DNA breaks and reactive oxygen species (ROS) triggers rapid, irreversible bacterial cell death[1].
Quinolone mechanism of action: stabilizing cleavage complexes to induce cell death.
Comparative Antibacterial Activity: MIC Data Analysis
The Minimum Inhibitory Concentration (MIC) is the definitive metric for evaluating in vitro antibacterial potency. The structural evolution from ciprofloxacin to moxifloxacin is directly reflected in their shifting MIC profiles.
Ciprofloxacin maintains superior or equivalent potency against many Enterobacteriaceae and Pseudomonas aeruginosa. However, moxifloxacin demonstrates significantly lower MIC values against Gram-positive organisms (e.g., S. pneumoniae) and certain challenging Gram-negative non-fermenters like Stenotrophomonas maltophilia[2],[3].
Table 1: Comparative MIC50 Values (µg/mL) for Key Pathogens
Pathogen
Gram Stain
Ciprofloxacin (2nd Gen)
Levofloxacin (3rd Gen)
Moxifloxacin (4th Gen)
Clinical Implication
Pseudomonas aeruginosa
Negative
0.19
0.38
1.50
Ciprofloxacin remains the most potent anti-pseudomonal quinolone.
Klebsiella pneumoniae
Negative
0.064
0.064
0.125
Equivalent efficacy among early generations; slight drop for moxi.
Stenotrophomonas maltophilia
Negative
4.00
1.50
0.75
Moxifloxacin shows superior capability against this resistant pathogen.
(Data synthesized from comparative time-kill and MIC studies[2],[3].)
Experimental Methodology: Standardized MIC Determination
To objectively compare the antibacterial activity of quinolones, researchers must employ highly standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M07 guidelines dictate the gold standard for broth microdilution[4].
Why Strict Standardization is Critical (Self-Validating Design)
The integrity of this assay relies on strictly controlling environmental variables. Quinolone activity is highly sensitive to divalent cation concentrations (Mg²⁺, Ca²⁺). Variations in these ions can alter bacterial outer membrane permeability and chelate the antibiotic, drastically skewing MIC results and generating false resistance phenotypes[5].
Standardized CLSI broth microdilution workflow for MIC determination.
Step-by-Step Broth Microdilution Protocol for Quinolones
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Antibiotic Stock & Dilution: Dissolve ciprofloxacin, levofloxacin, and moxifloxacin in appropriate solvents (e.g., 0.1N HCl for ciprofloxacin, followed by sterile water). Create a 2-fold serial dilution gradient (e.g., 64 µg/mL down to 0.015 µg/mL) in a 96-well microtiter plate[5].
Inoculum Standardization: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust turbidity to a 0.5 McFarland standard[6].
Causality: This standardizes the bacterial density to approximately
1.5×108
CFU/mL. Over-inoculation leads to false resistance (the "inoculum effect"), while under-inoculation yields false susceptibility.
Inoculation: Dilute the suspension in CAMHB and inoculate the 96-well plate to achieve a final target concentration of
5×105
CFU/mL per well[6].
Incubation & Reading: Incubate at 35°C ± 2°C in ambient air for 16–20 hours. The MIC is recorded as the lowest concentration of the quinolone that completely inhibits visible bacterial growth[4].
Conclusion
The selection between ciprofloxacin, levofloxacin, and moxifloxacin in drug development and clinical application hinges on their distinct target affinities. While ciprofloxacin's potent DNA gyrase inhibition makes it the premier choice for Pseudomonas aeruginosa, the enhanced topoisomerase IV targeting of moxifloxacin provides indispensable Gram-positive coverage. Robust, standardized MIC testing remains the foundational tool for mapping these evolutionary shifts in quinolone efficacy.
References
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance
Source: MDPI
URL:[Link]
Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies
Source: PLOS One
URL:[Link]
Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters
Source: lebbyac.com
URL:[Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Source: Clinical and Laboratory Standards Institute (CLSI)
URL:[Link]
A Comparative Guide to the Pharmacokinetic Profile of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, most notably as the foundation for the thienopyridine class of antiplatelet agents. These drugs are critical in the manage...
Author: BenchChem Technical Support Team. Date: April 2026
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, most notably as the foundation for the thienopyridine class of antiplatelet agents. These drugs are critical in the management of atherothrombotic diseases. Their clinical efficacy is intrinsically linked to their pharmacokinetic profiles, which dictate the onset, intensity, and duration of their therapeutic effects. This guide provides a comprehensive comparison of the pharmacokinetic properties of key derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction to the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Scaffold
The thienopyridine class of drugs, which includes ticlopidine, clopidogrel, and prasugrel, are prodrugs that, once metabolized to their active form, irreversibly inhibit the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This action blocks platelet activation and aggregation, thereby reducing the risk of thrombotic events.[1][2] While sharing a common core structure, subtle molecular modifications among these derivatives lead to significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide will also include a comparison with non-thienopyridine P2Y12 inhibitors, ticagrelor and cangrelor, to provide a broader context for researchers in the field.
Comparative Pharmacokinetic Profiles
The clinical utility of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives is largely governed by their pharmacokinetic parameters. The following tables summarize the key data for prominent members of this class and their relevant comparators.
Table 1: Pharmacokinetic Parameters of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives and Comparators
Drug
Tmax (hours)
Cmax (ng/mL)
AUC (ng·h/mL)
Half-life (t½) (hours)
Bioavailability (%)
Protein Binding (%)
Key Metabolic Enzymes
Ticlopidine
~2
Variable
Variable
20-50 (repeated dosing)
>80
98
CYP450 (extensive)
Clopidogrel (Active Metabolite)
0.5 - 1.0
5.79 ± 6.34
9.43 ± 10.44
~0.5
Low (~15% to active form)
98
CYP2C19, CYP3A4, CYP1A2, CYP2B6
Prasugrel (Active Metabolite)
~0.5
Variable
Variable
~7.4
>79
~98
CYP3A4, CYP2B6 (minor CYP2C9, CYP2C19)
AT-10 (Active Metabolite H4)
Higher than clopidogrel
Higher than clopidogrel
Higher than clopidogrel
Not specified
Not specified
Not specified
Not specified
Ticagrelor
1.5
Not specified
Not specified
~7 (parent), ~9 (active metabolite)
~36
>99
CYP3A4
Cangrelor
Within 2 minutes
Not applicable (IV)
Not applicable (IV)
<5 minutes
Not applicable (IV)
Not specified
Dephosphorylation
Data compiled from multiple sources.[3][4][5][6][7][8]
In-Depth Analysis of Key Derivatives
Ticlopidine: The First Generation
Ticlopidine, the first clinically approved thienopyridine, demonstrated the therapeutic potential of P2Y12 inhibition. However, its use has been largely superseded due to a less favorable safety profile, including the risk of neutropenia and thrombotic thrombocytopenic purpura.[4]
Absorption: Rapidly absorbed, with peak plasma levels occurring around 2 hours after administration.[3] Food intake enhances its absorption.[9]
Metabolism: Extensively metabolized in the liver, with very little unchanged drug found in the plasma.[9]
Elimination: The terminal elimination half-life is long, ranging from 20 to 50 hours with repeated dosing, leading to drug accumulation.[9]
Clopidogrel: The Widely Used Standard
Clopidogrel has been a cornerstone of antiplatelet therapy for many years. Its pharmacokinetic profile is characterized by its conversion to an active metabolite, which is a two-step process mediated by cytochrome P450 (CYP) enzymes.
Absorption: Rapidly absorbed after oral administration.[8]
Metabolism: A significant portion (about 85%) of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% undergoes a two-step oxidative process by CYP enzymes to form the active thiol metabolite.[6] This metabolic activation is a critical determinant of its antiplatelet effect and is highly dependent on the genetic polymorphism of CYP2C19. Individuals who are poor metabolizers of CYP2C19 exhibit lower levels of the active metabolite and may experience reduced antiplatelet response.
Elimination: The parent drug is not detectable in plasma, and the major circulating compound is the inactive metabolite.[10]
Prasugrel: A More Potent Successor
Prasugrel was developed to overcome some of the limitations of clopidogrel, particularly the variability in response due to genetic factors.
Metabolism: Prasugrel undergoes a more efficient and consistent metabolic activation compared to clopidogrel. It is rapidly hydrolyzed by esterases to an intermediate metabolite, which is then converted to the active metabolite in a single CYP-dependent step, primarily by CYP3A4 and CYP2B6.[7][11] This metabolic pathway is less influenced by CYP2C19 polymorphisms, leading to a more predictable antiplatelet effect.[11]
Elimination: The active metabolite has a half-life of approximately 7.4 hours.[7]
AT-10: A Novel Thienopyridine Derivative
AT-10 is a novel thienopyridine antiplatelet agent designed to overcome the pharmacogenomic limitations of clopidogrel.[5]
Pharmacokinetics: Clinical studies have shown that AT-10 provides greater exposure to its active metabolite (H4) compared to clopidogrel in both extensive and poor CYP2C19 metabolizers.[5] This suggests a metabolic pathway that is less reliant on the polymorphic CYP2C19 enzyme, leading to a more consistent antiplatelet response across different patient populations.[5]
Ticagrelor and Cangrelor: Non-Thienopyridine P2Y12 Inhibitors
Ticagrelor and cangrelor represent a different class of P2Y12 inhibitors that are not prodrugs and bind reversibly to the receptor.
Ticagrelor: An orally active drug that is rapidly absorbed and metabolized by CYP3A4 to an active metabolite. Both the parent drug and the metabolite contribute to the antiplatelet effect.[1]
Cangrelor: An intravenous agent with a very rapid onset and offset of action, making it suitable for acute settings.[12][13] Its short half-life of less than 5 minutes allows for rapid restoration of platelet function upon discontinuation of the infusion.[12]
Experimental Protocols for Pharmacokinetic Assessment
The determination of pharmacokinetic parameters for these compounds relies on well-designed clinical studies. The following provides a generalized overview of the methodologies employed.
Study Design
A common approach is a randomized, open-label, two-period crossover study in healthy volunteers.[6][14][15] This design allows for within-subject comparison of different drugs or formulations, minimizing inter-individual variability. A washout period of at least 7 days between treatments is crucial to ensure complete elimination of the first drug before the administration of the second.[6]
Subject Population
Healthy male and female volunteers are typically recruited.[6] Inclusion criteria often include a specific age range, body weight, and Body Mass Index (BMI).[14] Exclusion criteria are stringent and include any history of bleeding disorders, significant medical conditions, and the use of concomitant medications that could interfere with hemostasis.[14][16]
Drug Administration and Sample Collection
The investigational drug is administered orally, typically after an overnight fast.[6] Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant like EDTA.[6][16] For prodrugs like clopidogrel and prasugrel, a stabilizing agent such as 2-bromo-3′-methoxyacetophenone is often added to the collection tubes to prevent ex vivo degradation of the unstable active thiol metabolite.[16] Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
The concentrations of the parent drug and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low drug concentrations in complex biological matrices.
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[6]
Structure-Activity and Structure-Pharmacokinetic Relationships
The structural differences between the thienopyridine derivatives directly influence their pharmacokinetic properties.
Caption: Metabolic activation pathway of clopidogrel.
The two-step, CYP-dependent activation of clopidogrel makes it susceptible to genetic polymorphisms and drug-drug interactions, leading to variable patient responses.
Caption: Metabolic activation pathway of prasugrel.
In contrast, prasugrel's initial hydrolysis by esterases, followed by a single CYP-dependent step, results in a more efficient and consistent generation of its active metabolite.
Conclusion and Future Perspectives
The pharmacokinetic profiles of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have evolved significantly from the first-generation compound, ticlopidine, to the more potent and predictable agent, prasugrel. The understanding of their metabolic pathways has been crucial in explaining the inter-individual variability in response and has paved the way for the development of novel derivatives with improved pharmacokinetic properties. Future research in this area will likely focus on designing compounds with even more predictable metabolic profiles, reduced potential for drug-drug interactions, and a favorable balance between efficacy and bleeding risk. The development of agents like AT-10, which aim to overcome the limitations of existing therapies, highlights the ongoing efforts to optimize the clinical utility of this important class of drugs.
References
Clinical pharmacokinetics of ticlopidine. PubMed. Available at: [Link]
Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. PubMed. Available at: [Link]
Ticlopidine - Wikipedia. Wikipedia. Available at: [Link]
Pharmacokinetics and pharmacodynamics of a bolus and infusion of cangrelor: a direct, parenteral P2Y12 receptor antagonist. PubMed. Available at: [Link]
Cangrelor for the treatment of arterial thrombosis: pharmacokinetics/ pharmacodynamics and clinical data. OAR@UM. Available at: [Link]
Pharmacokinetics and pharmacodynamics of oral P2Y12 inhibitors during the acute phase of a myocardial infarction: A systematic review. PubMed. Available at: [Link]
Switching from cangrelor to oral P2Y12 inhibitors: a focused review on drug–drug interactions. Taylor & Francis Online. Available at: [Link]
Pharmacokinetic profile and bioavailability of a new galenic formulation of ticlopidine. PubMed. Available at: [Link]
P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. Available at: [Link]
Population Pharmacokinetic/Pharmacodynamic Models for P2Y12 Inhibitors: A Systematic Review and Clinical Appraisal Using Exposure Simulation. PubMed. Available at: [Link]
Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. PubMed. Available at: [Link]
Pharmacodynamic and pharmacokinetic profiles associated with switching from cangrelor to prasugrel in patients undergoing percutaneous coronary intervention: the SWAP-6 study. Oxford Academic. Available at: [Link]
Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y 12 receptors. White Rose Research Online. Available at: [Link]
Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel. Open Heart. Available at: [Link]
Platelet inhibitory activity and pharmacokinetics of prasugrel (CS-747) a novel thienopyridine P2Y12 inhibitor: a single ascending dose study in healthy humans. PubMed. Available at: [Link]
Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases. PMC. Available at: [Link]
Pharmacokinetic Study of Single Doses of Clopidogrel, 75 mg and 300 mg, in Healthy Subjects. ClinicalTrials.gov. Available at: [Link]
Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. PMC. Available at: [Link]
Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. SciSpace. Available at: [Link]
clinical pharmacology and biopharmaceutics review(s). accessdata.fda.gov. Available at: [Link]
Pharmacokinetics and relative bioavailability of fixed-dose combination of clopidogrel and aspirin versus coadministration of in. Dove Medical Press. Available at: [Link]
Randomized Comparison of Prasugrel (CS-747, LY640315), a Novel Thienopyridine P2Y12 Antagonist, With Clopidogrel in Percutaneous Coronary Intervention. Circulation. Available at: [Link]
Study Design and Rationale for the Prasugrel Reduced-dose Observation for Measuring Improvement in Safety and Effectiveness in Taiwan (PROMISE-TW) Registry. TSCI. Available at: [Link]
and maintenance-dose clopidogrel in patients with planned percutaneous coronary intervention: the Prasugrel in Comparison to Clopidogrel for Inhibition of Platelet Activation and Aggregation-Thrombolysis in Myocardial Infarction 44 trial. PubMed. Available at: [Link]
Differential Effect of Ticagrelor Versus Prasugrel on the Adenosine-induced Coronary Vasodilatory Responses in Patients With Acute Coronary Syndrome Undergoing Percutaneous Coronary Intervention. ClinicalTrials.gov. Available at: [Link]
The discovery and development of prasugrel. ResearchGate. Available at: [Link]
A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats. PMC. Available at: [Link]
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]
Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. ResearchGate. Available at: [Link]
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
Cytotoxicity Evaluation of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives: A Comparative Application Guide
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel chemotypes to determine their viability as lead compounds. The transition from a preliminary "hit" to a validated "lea...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel chemotypes to determine their viability as lead compounds. The transition from a preliminary "hit" to a validated "lead" requires more than just low micromolar IC₅₀ values; it demands a rigorously proven mechanism of action and a favorable therapeutic window.
Recently, the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold has emerged as a highly privileged structure in medicinal chemistry. By strategically substituting this core, researchers have developed potent derivatives that primarily function as either tubulin polymerization inhibitors or Hsp90 inhibitors. This guide objectively compares the cytotoxic performance of these derivatives against standard chemotherapeutics and outlines the self-validating experimental protocols required to prove their efficacy.
Mechanistic Causality & Molecular Design
The inherent value of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core lies in its rigid, lipophilic framework, which optimally positions pharmacophores for target binding.
When this core is functionalized with a 3,4,5-trimethoxyanilino moiety (e.g., Compounds 3a and 3b), the molecule acts as a potent anti-mitotic agent. The causality here is structural: the 3,4,5-trimethoxyphenyl group perfectly mimics the A-ring of Combretastatin A-4 (CA-4) and colchicine. This allows the derivative to insert deeply into the hydrophobic colchicine-binding pocket located at the intra-dimer interface of α/β-tubulin[1].
By binding to this site, the derivative prevents the curved-to-straight conformational change required for microtubule assembly. The resulting disruption of the mitotic spindle triggers a prolonged G2/M phase arrest, ultimately forcing the cancer cell into caspase-dependent apoptosis[1].
Fig 1: Mechanistic pathway of tubulin-targeting tetrahydrothieno[2,3-c]pyridine derivatives.
Alternatively, functionalizing the scaffold with a thiomorpholine group (e.g., Compound 6i) shifts the target profile toward Hsp90 inhibition , inducing G2 phase arrest and apoptosis through a distinct, non-tubulin-mediated pathway[2].
Comparative Performance Analysis
To contextualize the performance of these derivatives, we must benchmark them against established clinical standards like Cisplatin (a DNA crosslinker) and Combretastatin A-4 (a standard colchicine-site binder).
While CA-4 is active in the low nanomolar range, its clinical utility is often hampered by severe systemic toxicity and rapid metabolic clearance. In contrast, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibit a highly favorable selectivity profile. For instance, Compounds 3a and 3b demonstrate potent cytotoxicity against HeLa and L1210 cancer lines (IC₅₀ 1.1–4.7 μM) but induce zero cell death in normal human peripheral blood mononuclear cells (PBMCs)[1]. Similarly, the Hsp90-targeting Compound 6i shows broad-spectrum activity against breast and colorectal cancers without harming normal fibroblast lines[2].
Table 1: Cytotoxicity and Selectivity Comparison
Compound
Primary Target
Key Structural Feature
Representative IC₅₀
Selectivity Profile
Compound 3b
Tubulin (Colchicine site)
3,4,5-trimethoxyanilino moiety
1.1 - 2.8 μM (HeLa, L1210)
High (No toxicity in normal PBMCs)
Compound 6i
Hsp90
Thiomorpholine substitution
10.8 - 16.4 μM (HSC3, MCF7)
High (No toxicity in normal PDL)
Combretastatin A-4
Tubulin (Colchicine site)
cis-stilbene core
0.001 - 0.01 μM
Moderate (Systemic toxicity limits use)
Cisplatin
DNA Crosslinking
Platinum complex
2.0 - 10.0 μM
Low (High systemic toxicity)
Self-Validating Experimental Workflows
A single viability assay is never sufficient to validate a lead compound. As an application scientist, I mandate a self-validating orthogonal workflow . We must first prove the compound kills cells (MTT Assay), then prove how it kills them (Flow Cytometry), and finally prove the direct molecular interaction (Cell-Free Tubulin Assay).
Fig 2: Self-validating experimental workflow for cytotoxicity and mechanistic evaluation.
Causality: The MTT assay measures mitochondrial reductase activity. Because tubulin inhibitors cause metabolic arrest long before physical membrane rupture, this assay provides a highly sensitive proxy for cell viability.
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF7) in 96-well plates at
5×103
cells/well. Ensure cells are in log-phase growth; anti-mitotic agents require actively dividing cells to exert their effects.
Treatment: Treat cells with serial dilutions of the thieno[2,3-c]pyridine derivative (0.1 μM to 50 μM). Critical Control: Maintain final DMSO concentrations below 0.5% to prevent solvent-induced cytotoxicity. Include Cisplatin as a positive control.
Incubation & Readout: Incubate for 72 hours. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC₅₀[1].
Protocol B: Target Validation via Cell-Free Tubulin Polymerization
Causality: To prove that the cytotoxicity observed in Protocol A is explicitly due to tubulin targeting, we must measure cell-free tubulin assembly.
Preparation: Suspend purified porcine brain tubulin (>99% pure) in PIPES buffer. Note: PIPES is strictly required over PBS as it uniquely stabilizes microtubule dynamics in vitro.
Reaction: Add 1 mM GTP and the test compound (at its calculated IC₅₀ concentration).
Kinetics: Monitor fluorescence or absorbance at 340 nm at 37°C for 60 minutes. A flattening of the polymerization curve relative to the vehicle control confirms direct inhibition of tubulin assembly[1].
Protocol C: Mechanistic Profiling via Flow Cytometry
Causality: If the compound inhibits tubulin, it must manifest as a G2/M cell cycle arrest. Furthermore, we must prove the resulting death is apoptotic, not necrotic.
Cell Cycle Analysis: Stain treated cells with Propidium Iodide (PI) after RNase treatment. Flow cytometric quantification of DNA content will reveal a massive accumulation of cells in the 4N (G2/M) phase[2].
Apoptosis Profiling: Utilize Annexin V-FITC/PI double staining. Annexin V binds to phosphatidylserine flipped to the outer membrane leaflet (a hallmark of early apoptosis), while PI only enters cells with compromised membranes. Thieno[2,3-c]pyridine derivatives typically yield a high Annexin V⁺ / PI⁻ population, confirming programmed cell death[1].
Advanced Applications: Synergistic Combinations
Monotherapy in oncology frequently leads to chemoresistance. To circumvent this, recent advanced applications have paired 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with miRNA therapeutics. For example, combining these anti-tubulin derivatives with peptide nucleic acids (PNAs) targeting miR-221-3p has demonstrated profound synergistic cytotoxicity in highly resistant U251 and T98G glioblastoma cell lines[3]. This dual-targeting approach allows researchers to drastically lower the required IC₅₀ of the small molecule, thereby widening the therapeutic window and minimizing off-target effects.
Conclusion
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold represents a highly versatile and selective chemotype for oncology drug development. Whether engineered to target the colchicine binding site of tubulin or to inhibit Hsp90, these derivatives consistently demonstrate potent apoptotic induction with an excellent safety profile in non-tumorigenic cells. By employing the self-validating orthogonal workflows detailed above, researchers can confidently advance these compounds through the preclinical pipeline.
References
Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - MDPI - 1
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC (NIH) - 2
Effects of tetrahydrothieno[2,3-c]pyridine 3b and PNA-a221 on cell growth and viability - ResearchGate - 3
Personal protective equipment for handling 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
Comprehensive Safety and Operational Guide for Handling 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-valid...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation. 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (CAS: 368442-42-6) is a highly versatile, bicyclic heteroaromatic scaffold heavily utilized in the synthesis of novel fungicides, antidepressants, and kinase inhibitors[1]. Due to its potent biological activity—specifically its ability to cross cell membranes and interact with diverse biological targets—handling this compound requires rigorous Personal Protective Equipment (PPE) and strict operational protocols to prevent inadvertent exposure[2].
Causality-Driven Hazard Assessment
To build a robust safety culture, we must understand why specific PPE is mandated for this scaffold:
Lipophilicity and Skin Penetration: Thienopyridine derivatives are structurally designed to be bioavailable. Their lipophilic nature means they can easily penetrate the stratum corneum. Direct dermal contact can lead to localized irritation or systemic absorption.
Unknown Chronic Toxicity: While acute toxicity (e.g., EC50 or LD50) is often evaluated during the optimization of these lead scaffolds[3], the long-term chronic toxicity, mutagenicity, or sensitization profiles of the raw intermediate are typically uncharacterized. We must treat it as a potent active pharmaceutical ingredient (API).
Dust/Aerosol Inhalation: As a solid powder (often crystalline or amorphous), weighing and transfer operations generate micro-dust particles that pose a severe inhalation hazard.
Personal Protective Equipment (PPE) Specifications
A self-validating safety protocol begins with the right barrier materials. Below is the quantitative and qualitative breakdown of required PPE for handling 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine.
Table 1: PPE Specifications and Causality
PPE Category
Specification / Material
Causality / Rationale
Breakthrough Time / Standard
Gloves
Double-layered Nitrile (min 0.11 mm thickness)
Nitrile offers excellent resistance to non-polar and slightly polar organic solids. Double-gloving prevents micro-tear exposure.
> 480 minutes (EN 374-1:2016)
Eye Protection
Snug-fitting Chemical Safety Goggles
Prevents airborne dust from contacting the ocular mucosa. Standard safety glasses are insufficient for powders.
ANSI Z87.1 / EN 166
Body Protection
Flame-retardant, fluid-resistant Lab Coat
Prevents accumulation of chemical dust on personal clothing.
NFPA 2112 compliant
Respiratory
N95/FFP2 Mask (if handled outside hood)
Filters out >95% of airborne particulate matter. Note: Primary handling MUST be in a fume hood.
NIOSH N95 / EN 149
Operational Workflow: Handling, Weighing, and Transfer
The following step-by-step methodology ensures that the compound remains contained throughout the experimental setup.
Step 1: Environmental Preparation. Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.
Step 2: Static Mitigation. Thienopyridine powders can hold a static charge, causing them to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) or a grounded weighing enclosure before opening the primary container.
Step 3: Weighing Protocol.
Place a pre-creased weighing paper or anti-static weigh boat on the analytical balance inside the fume hood.
Tare the balance.
Using a clean, stainless-steel micro-spatula, carefully transfer the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine.
Seal the primary container immediately after the desired mass is achieved.
Step 4: Transfer and Solubilization. Transfer the solid directly into the reaction vessel. If the protocol requires solubilization (e.g., in DMSO or DCM for biological assays or synthesis)[4], add the solvent slowly down the side of the vessel to minimize dust aerosolization.
Step 5: Decontamination. Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a damp water wipe.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and methodical action is required.
Step 1: Containment. If a spill occurs, immediately halt operations. Do not sweep dry powder , as this aerosolizes the chemical and drastically increases inhalation risk.
Step 2: Neutralization/Absorption. Cover the spilled powder with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust generation.
Step 3: Collection. Carefully scoop the damp towels and spilled material using a non-sparking tool into a designated, clearly labeled hazardous waste container.
Step 4: Surface Decontamination. Wash the spill area with a 10% bleach solution or appropriate laboratory detergent to degrade residual organic compounds, followed by a thorough water rinse.
Step 5: Disposal. Dispose of all contaminated materials (including the outer layer of gloves used during cleanup) as Hazardous Solid Chemical Waste . Do not flush down the sink. Comply with local EPA/RCRA regulations for heterocyclic organic compounds.
Operational Logic Visualization
The following diagram illustrates the self-validating decision matrix for handling and incident response.
Figure 1: Workflow logic for handling and spill response of thienopyridine derivatives.
References
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.[Link]
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. NIH.[Link]
CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel [1,2,4]-Triazolo-[3,4-b][1,3,4]-thiadizoles. ACS Publications.[Link]
Discovery of Bacillamide–Acylhydrazone Hybrids as Novel Fungicide Lead Compounds. MDPI.[Link]